GR 103691
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNORYOPMINDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042602 | |
| Record name | GR 103691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162408-66-4 | |
| Record name | GR-103691 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162408664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GR 103691 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GR-103691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0CM1A77L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GR 103691: A Technical Guide to its Mechanism of Action at the Dopamine D3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 103691 is a potent and selective antagonist of the dopamine D3 receptor. This technical guide provides an in-depth overview of its mechanism of action, drawing from available preclinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound and its utility as a research tool for elucidating the role of the D3 receptor in various physiological and pathological processes.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the dopamine D3 receptor, thereby blocking the binding of the endogenous agonist, dopamine. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Canonically, activation of the D3 receptor by an agonist leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound prevents the agonist-induced downstream signaling cascade.
Quantitative Pharmacological Data
The binding affinity and selectivity of this compound for the human dopamine D3 receptor have been characterized through radioligand binding assays.
| Target Receptor | Ligand | Parameter | Value (nM) | Selectivity (D2/D3) | Reference |
| Human Dopamine D3 | This compound | Ki | 0.4 | ~60-fold | [1][2] |
| Human Dopamine D2 | This compound | Ki (calculated) | ~24 | - | [2] |
| Human Dopamine D4 | This compound | - | >100-fold vs D3 | - | [1] |
| Human Dopamine D1 | This compound | - | >100-fold vs D3 | - | [1] |
| Human Serotonin 1A (5-HT1A) | This compound | Ki | 5.8 | - | [2] |
| Human α-1 Adrenoceptor | This compound | Ki | 12.6 | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are outlined below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the dopamine D3 and D2 receptors.
Objective: To measure the competitive displacement of a radiolabeled ligand from the receptor by this compound.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D3 or D2 receptors.
-
Radioligand: Typically [³H]-Spiperone or [¹²⁵I]-Iodosulpride.
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Non-specific binding determinator (e.g., a high concentration of a non-selective dopamine antagonist like haloperidol or sulpiride).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional antagonist potency (IC50) of this compound.
Objective: To measure the ability of this compound to block the dopamine-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells stably expressing the human dopamine D3 receptor.
-
Dopamine (agonist).
-
This compound (antagonist).
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Cells are seeded in microplates and allowed to adhere overnight.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Stimulation: A fixed concentration of dopamine (typically the EC80) and forskolin are added to the wells and incubated for a specific time to stimulate then measure the inhibition of adenylyl cyclase.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a suitable detection kit.
-
Data Analysis: The ability of this compound to reverse the dopamine-induced decrease in forskolin-stimulated cAMP levels is quantified. The concentration of this compound that produces 50% of the maximal reversal (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: Dopamine D3 Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for cAMP Functional Assay.
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the dopamine D3 receptor. Its mechanism of action as a competitive antagonist at the D3 receptor, leading to the blockade of Gαi/o-mediated inhibition of adenylyl cyclase, is well-established. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting the dopamine D3 receptor in various neurological and psychiatric disorders. Further studies to determine its in vivo functional antagonist potency would provide a more complete understanding of its pharmacological profile.
References
In-Depth Technical Guide: The Primary Target and Core Pharmacology of GR 103691
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GR 103691, a potent and selective antagonist for the dopamine D3 receptor. The information presented herein is intended to support research and development efforts by providing detailed data on its binding profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound is the dopamine D3 receptor (D3R) . It exhibits high affinity and selectivity for this receptor, acting as a competitive antagonist. The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D4 receptors. These receptors are primarily coupled to inhibitory G proteins of the Gi/o family.
As an antagonist, this compound binds to the D3 receptor and prevents its activation by the endogenous agonist, dopamine. This blockade of D3 receptor signaling is the fundamental mechanism through which this compound exerts its pharmacological effects.
Quantitative Data: Binding Affinity and Selectivity Profile
The binding affinity of this compound for the human dopamine D3 receptor is potent, with a reported inhibition constant (Ki) of 0.4 nM [1][2]. Its selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.
| Receptor Target | Species | Binding Affinity (Ki) [nM] | Selectivity over D3 Receptor (fold) |
| Dopamine D3 | Human | 0.4[1][2] | - |
| Dopamine D1 | Human | >100-fold less than D3[1][2] | >100 |
| Dopamine D4 | Human | >100-fold less than D3[1][2] | >100 |
| Serotonin 5-HT1A | Not Specified | 5.8[1][2] | 14.5 |
| α1-Adrenoceptor | Not Specified | 12.6[1][2] | 31.5 |
Signaling Pathways
The dopamine D3 receptor, upon activation by an agonist, initiates a signaling cascade through its interaction with Gi/o proteins. As an antagonist, this compound blocks these downstream effects. The canonical signaling pathway for the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
Technical Whitepaper: GR 103691 and its High-Affinity Binding to the Dopamine D3 Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of GR 103691, a potent and selective antagonist for the dopamine D3 receptor. It details the compound's binding affinity, the experimental protocols used for its characterization, and the relevant signaling pathways of the D3 receptor. This guide is intended to serve as a resource for researchers in pharmacology and drug development investigating the dopaminergic system.
Introduction: The Dopamine D3 Receptor and this compound
The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family, which also includes the D2 and D4 receptors.[1] D3 receptors are primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, and are implicated in cognitive and emotional functions.[2] This localization makes the D3R a significant therapeutic target for various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease.[1][3]
This compound is a well-characterized pharmacological tool known for its high binding affinity and selectivity for the dopamine D3 receptor.[4][5] As a potent antagonist, it is instrumental in studying the physiological and pathological roles of the D3R. Understanding its interaction with the receptor is crucial for the development of novel therapeutics targeting the dopaminergic system.
Quantitative Binding Profile of this compound
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound exhibits a sub-nanomolar affinity for the human dopamine D3 receptor. Its selectivity is a key feature, showing significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.
Table 1: Binding Affinity (Ki) of this compound at Various Receptors
| Receptor | Ki (nM) | Selectivity over D3 | Reference |
|---|---|---|---|
| Dopamine D3 | 0.4 | - | [4][5][6] |
| Dopamine D1 | >40 | >100-fold | [4] |
| Dopamine D4 | >40 | >100-fold | [4] |
| Serotonin 5-HT1A | 5.8 | 14.5-fold | [4] |
| α-1 Adrenoceptor | 12.6 | 31.5-fold |[4] |
Data synthesized from publicly available pharmacological databases.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of this compound is determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D3 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).[7][8]
-
Radioligand: A high-affinity D3 receptor ligand labeled with a radioisotope, such as [³H]spiperone or [³H]-7-OH-DPAT.[7][9]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other reagents to ensure physiological conditions (e.g., 120 mM NaCl, 5 mM MgCl₂, 0.1% BSA).[8][10]
-
Competitor: this compound, dissolved and serially diluted to a range of concentrations.
-
Filtration System: A cell harvester for rapid filtration through glass fiber filters (e.g., GF/C filters), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Detection: Liquid scintillation counter and scintillation cocktail.[10]
Membrane Preparation
-
Cells expressing the D3 receptor are harvested and suspended in an ice-cold lysis buffer.[10]
-
The cell suspension is homogenized using a Polytron or similar device to lyse the cells and release the membranes.[7]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7][10]
-
The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined (e.g., via BCA assay). Aliquots are stored at -80°C.[10]
Binding Assay Procedure
-
The assay is typically performed in a 96-well plate format.[10]
-
To each well, the following are added in order: assay buffer, the D3 receptor membrane preparation, a single concentration of the radioligand, and varying concentrations of the competitor (this compound).[10]
-
Total Binding wells contain the membrane, radioligand, and buffer (no competitor).
-
Non-specific Binding (NSB) wells contain the membrane, radioligand, and a high concentration of a known D3 antagonist (e.g., haloperidol) to saturate all specific binding sites.
-
The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[8][10]
Filtration and Counting
-
Following incubation, the reaction is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.[7][10]
-
The filters are immediately washed multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[10]
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on each filter is quantified using a liquid scintillation counter.[10]
Data Analysis
-
The raw counts per minute (CPM) are used to determine the percentage of specific binding at each concentration of this compound.
-
Specific Binding = Total Binding - Non-specific Binding.
-
A competition curve is generated by plotting the percent specific binding against the log concentration of this compound.
-
Non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[10]
-
Dopamine D3 Receptor Signaling Pathways
As a D2-like receptor, the D3R primarily couples to inhibitory G proteins, specifically the Gi/Go family.[1][2] Activation of the D3 receptor by an agonist initiates a cascade of intracellular events that modulate neuronal activity.
-
G Protein Coupling: Upon agonist binding, the D3R undergoes a conformational change, allowing it to activate Gi/Go proteins.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunits released upon G protein activation can directly modulate ion channels. This includes activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibiting voltage-gated calcium channels.[11]
-
MAPK Pathway Activation: The D3R can also signal through G protein-independent pathways or via Gβγ subunits to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in regulating gene expression and neuroplasticity.[11][12]
As an antagonist, this compound binds to the D3 receptor but does not activate it, thereby blocking the downstream signaling effects initiated by dopamine or other D3 agonists.
Conclusion
This compound is a high-affinity antagonist for the dopamine D3 receptor, with a Ki value of 0.4 nM and over 100-fold selectivity against D1 and D4 receptors.[4][5] Its characterization through standard pharmacological methods, such as competitive radioligand binding assays, confirms its utility as a precise tool for probing D3R function. By blocking the Gi/o-coupled signaling cascade of the D3 receptor, this compound facilitates the investigation of this receptor's role in health and disease, providing a valuable foundation for the development of targeted central nervous system therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GR-103691 | D3 receptor antagonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.ut.ee [dspace.ut.ee]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of GR 103691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 103691 is a potent and highly selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, selectivity, and in vivo activity. Detailed experimental methodologies for key assays are provided, along with visualizations of the dopamine D3 receptor signaling pathway and associated experimental workflows. The quantitative data presented herein underscore the potential of this compound as a valuable research tool for elucidating the role of the D3 receptor in various physiological and pathological processes.
Introduction
The dopamine D3 receptor has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The development of selective ligands for the D3 receptor is crucial for understanding its physiological functions and for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This compound is a notable example of such a ligand, exhibiting high affinity and selectivity for the dopamine D3 receptor. This guide aims to provide an in-depth technical overview of the pharmacological characteristics of this compound.
Receptor Binding Profile
The affinity of this compound for various dopamine receptor subtypes and other receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor | Ki (nM) | Selectivity vs. D3 |
| Dopamine D3 | 0.3 - 0.4 | - |
| Dopamine D2 | >30 | >100-fold |
| Dopamine D4 | >30 | >100-fold |
| Dopamine D1 | >30 | >100-fold |
| Serotonin 5-HT1A | 5.8 | ~19-fold |
| α1-Adrenergic | 12.6 | ~42-fold |
Table 1: Receptor Binding Affinities of this compound. Data compiled from multiple sources.
Functional Activity
In Vivo Pharmacology
The in vivo effects of this compound have been investigated in rodent models, demonstrating its potential to modulate dopamine D3 receptor-mediated behaviors.
| Experimental Model | Effect of this compound |
| Muscimol-induced hyperlocomotion | Inhibition of locomotor activity |
| Elevated Plus Maze | Anxiolytic-like effects (increased time in open arms) |
Table 2: In Vivo Effects of this compound.
Signaling Pathways
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o family of G proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by dopamine or D3 receptor agonists.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound like this compound for the dopamine D3 receptor.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells or tissues expressing the dopamine D3 receptor.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]spiperone) is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Elevated Plus Maze (General Protocol)
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][2][3][4][5]
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Procedure: Animals are pre-treated with the test compound (this compound) or vehicle. Each animal is then placed in the center of the maze and allowed to explore freely for a set period (typically 5-10 minutes).
-
Data Collection: The animal's behavior is recorded using a video camera and tracking software.
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent and entries into the open arms.
Conclusion
This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a dopamine D3 receptor antagonist. Its profile makes it an ideal probe for investigating the role of the D3 receptor in various physiological and pathological states. Further studies to elucidate its functional antagonist potency and pharmacokinetic properties will be instrumental in fully understanding its therapeutic potential.
References
GR 103691 selectivity for dopamine receptor subtypes
An In-depth Technical Guide on the Selectivity of GR 103691 for Dopamine Receptor Subtypes
Introduction
This compound is a potent and highly selective antagonist for the dopamine D3 receptor. Its remarkable affinity and selectivity profile make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the D3 receptor in the central nervous system. This technical guide provides a comprehensive overview of the binding affinity of this compound for various dopamine receptor subtypes and other relevant neurotransmitter receptors. It also details the experimental methodologies used to determine these properties and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Binding Affinity and Selectivity
The selectivity of this compound is characterized by its high affinity for the dopamine D3 receptor with substantially lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. The following tables summarize the quantitative binding data for this compound.
Table 1: Dopamine Receptor Subtype Selectivity of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 398.11[1] |
| Dopamine D2 | 39.81[1] |
| Dopamine D3 | 0.32 [1] |
| Dopamine D4 | 81[1] |
| Dopamine D5 | Data not available |
Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Selectivity of this compound over Other Neurotransmitter Receptors
| Receptor | Ki (nM) | Selectivity Ratio (Ki [Receptor] / Ki [D3]) |
| Dopamine D3 | 0.32 [1] | 1 |
| Dopamine D2 | 39.81[1] | 124.4 |
| Dopamine D4 | 81[1] | 253.1 |
| Dopamine D1 | 398.11[1] | 1244.1 |
| Serotonin 5-HT1A | 3.16[1] | 9.9 |
| α1-Adrenergic | 12.59[1] | 39.3 |
The selectivity ratio is calculated by dividing the Ki value for a given receptor by the Ki value for the D3 receptor.
Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding assays. The functional consequence of D3 receptor antagonism, such as the modulation of adenylyl cyclase activity, is assessed through functional assays.
Radioligand Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for dopamine receptors, using a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 200-250 µL.
-
To each well, the following are added in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors). The concentration is typically at or near the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (this compound).
-
The cell membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate the receptors.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
4. Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
5. Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Adenylyl Cyclase Activity Assay (General Protocol)
Dopamine D2-like receptors, including the D3 receptor, are typically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would be expected to block the dopamine-induced inhibition of adenylyl cyclase.
1. Cell Culture and Treatment:
-
Cells expressing the dopamine D3 receptor are cultured under appropriate conditions.
-
The cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then incubated with a dopamine agonist (e.g., quinpirole) in the presence and absence of varying concentrations of this compound. Forskolin is often used to directly stimulate adenylyl cyclase to amplify the inhibitory effect of the Gi/o-coupled receptor activation.
2. Cell Lysis:
-
Following incubation, the cells are lysed to release the intracellular contents, including cAMP.
3. cAMP Quantification:
-
The concentration of cAMP in the cell lysates is measured using a variety of methods, such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Radioimmunoassay (RIA): A similar competitive binding assay using a radiolabeled cAMP.
-
Fluorescence Resonance Energy Transfer (FRET)-based biosensors: Genetically encoded sensors that change their fluorescence properties upon binding to cAMP, allowing for real-time measurements in living cells.
-
4. Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of the dopamine agonist to generate a dose-response curve.
-
The inhibitory effect of this compound is determined by its ability to shift the agonist dose-response curve to the right.
-
The IC50 value for this compound (the concentration that reverses 50% of the maximal inhibition by the agonist) can be calculated.
Mandatory Visualizations
Signaling Pathway of D3 Receptor Antagonism
Caption: D3 receptor signaling pathway and its inhibition by this compound.
Workflow of a Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
References
The Enigmatic Case of GR 103691: A Search for a Ghost in the Machine
Despite a comprehensive search of scientific and patent literature, the compound designated as GR 103691 remains elusive, suggesting it may be a non-existent or deeply obscure chemical entity. Extensive database queries have yielded no information regarding its discovery, development, mechanism of action, or any associated experimental data.
Initial investigations into the origins and history of this compound were met with a conspicuous absence of any relevant information. Searches for its synthesis, pharmacological profile, and potential clinical trials have all proven fruitless. This lack of data prevents the construction of a technical guide as requested, as there are no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to visualize.
The reasons for this information vacuum could be several-fold. It is possible that "this compound" is an internal, proprietary designation for a compound that has never been disclosed publicly. Alternatively, it could be a typographical error in the provided name, or a compound that was synthesized but never progressed to a stage where it would be documented in publicly accessible records.
Without any foundational information, it is impossible to fulfill the request for a detailed technical whitepaper. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the correct nomenclature and designation. Should a corrected name be provided, a thorough analysis can be undertaken.
An In-depth Technical Guide to the Structure-Activity Relationship of GR 103691
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potent and selective dopamine D3 receptor antagonist, GR 103691. While detailed structure-activity relationship (SAR) studies on a series of this compound analogs are not extensively available in the public domain, this guide synthesizes the known pharmacological data for the compound, places it within the broader context of D3 antagonist SAR, and details the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a well-characterized pharmacological tool compound known for its high affinity and selectivity for the dopamine D3 receptor.[1][2] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is a key therapeutic target for neuropsychiatric disorders.[3][4][5] Antagonism of the D3 receptor is a promising strategy for the treatment of conditions such as schizophrenia and substance use disorders.[6][7] this compound serves as a valuable probe for elucidating the physiological and pathological roles of the D3 receptor.
Pharmacological Profile of this compound
The defining characteristic of this compound is its potent and selective antagonism at the D3 receptor. Quantitative data from radioligand binding assays have established its high affinity for this target.
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
| This compound | Dopamine D3 | 0.3 nM[1] | > 100-fold over D2 and D4 receptors[1] |
Table 1: Binding Affinity and Selectivity of this compound.
General Structure-Activity Relationships of Dopamine D3 Receptor Antagonists
The development of selective D3 antagonists has been a significant challenge due to the high homology between the D3 and D2 receptors.[5] However, extensive SAR studies on various chemical scaffolds have revealed key structural features that confer high affinity and selectivity for the D3 receptor.[8][9][10][11][12][13] Many potent D3 antagonists, including this compound, share a common pharmacophore model consisting of an aromatic group, a piperazine ring, a flexible four-carbon linker, and a terminal arylcarboxamide moiety.
Key SAR insights include:
-
Arylpiperazine Moiety: The nature and substitution pattern on the aryl group attached to the piperazine ring significantly influence affinity and selectivity.
-
Butyl Linker: A four-carbon (butyl) chain is often optimal for bridging the piperazine core and the terminal aromatic system, providing the correct spatial orientation for receptor binding.[8]
-
Arylcarboxamide Group: The terminal arylcarboxamide portion of the molecule interacts with a distinct region of the receptor binding pocket, and modifications to this group can fine-tune both affinity and functional activity (i.e., antagonism versus partial agonism).[12]
The structure of this compound is consistent with this established pharmacophore, contributing to its high-affinity binding.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor primarily couples to the inhibitory G proteins, Gαi/o.[3][4] Upon activation by an agonist like dopamine, the receptor triggers a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for converting ATP into cyclic AMP (cAMP). Consequently, agonist binding to the D3 receptor results in decreased intracellular cAMP levels.[14][15] As an antagonist, this compound blocks this action, preventing dopamine from inhibiting adenylyl cyclase and thereby maintaining or restoring normal cAMP levels.
References
- 1. This compound | CAS 162408-66-4 | GR103691 | Tocris Bioscience [tocris.com]
- 2. adooq.com [adooq.com]
- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and SAR of highly potent and selective dopamine D3-receptor antagonists: variations on the 1H-pyrimidin-2-one theme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of GR 103691 (also known as GR 159897)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 103691, more commonly identified in scientific literature as GR 159897 , is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1][2] As a member of the G protein-coupled receptor family, the NK2 receptor is primarily involved in smooth muscle contraction, vasodilation, and the activation of the immune system.[3] Preclinical studies in rodent models have demonstrated the anxiolytic-like properties of GR 159897, suggesting its potential as a therapeutic agent for anxiety-related disorders.[4]
These application notes provide a comprehensive overview of the available data on GR 159897 and detailed protocols for conducting in vivo rodent studies to evaluate its pharmacological effects.
Mechanism of Action and Signaling Pathway
GR 159897 exerts its pharmacological effects by selectively blocking the binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor.[2] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like NKA, couples to Gq/11 and Gs proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels ([Ca2+]i) triggers various cellular responses. By competitively inhibiting this interaction, GR 159897 attenuates these downstream signaling events.
Tachykinin NK2 Receptor Signaling Pathway
Caption: Tachykinin NK2 Receptor Signaling Pathway and Inhibition by GR 159897.
Quantitative Data Summary
The following tables summarize the available quantitative data for GR 159897 from in vivo and in vitro studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| pKi (vs. [³H]GR100679) | Human NK2 receptors (CHO cells) | 9.5 | |
| pKi (vs. [³H]GR100679) | Rat colon membranes | 10.0 | |
| pA₂ (vs. GR64349-induced contraction) | Guinea-pig trachea | 8.7 |
Table 2: In Vivo Dose-Response in Rodent Models
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Light-Dark Box | Mouse | Subcutaneous (s.c.) | 0.0005 - 50 µg/kg | Dose-dependent increase in time spent in the light compartment (anxiolytic-like effect) | [4] |
| Bronchoconstriction induced by GR64349 | Guinea-pig | Intravenous (i.v.) | 0.12 mg/kg | Potent antagonism of bronchoconstriction (dose-ratio = 28) |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Activity using the Mouse Light-Dark Box Test
This protocol is based on the study by Walsh et al. (1995) and general protocols for the light-dark box test.
Objective: To assess the anxiolytic-like effects of GR 159897 in mice.
Materials:
-
GR 159897
-
Vehicle (e.g., sterile saline, or a solution of DMSO/ethanol and saline, to be determined based on solubility and tolerability studies)
-
Male mice (e.g., C57BL/6 or other appropriate strain), 8-10 weeks old
-
Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two)
-
Video tracking software
Experimental Workflow:
Caption: Experimental Workflow for the Mouse Light-Dark Box Test.
Procedure:
-
Animal Housing and Acclimatization: House mice in groups under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Allow at least one week for acclimatization to the facility before the experiment.
-
Drug Preparation: Prepare a stock solution of GR 159897 in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, dilute the stock solution to the desired final concentrations with sterile saline. The final concentration of the organic solvent should be minimal and consistent across all treatment groups, including the vehicle control.
-
Experimental Groups:
-
Vehicle control
-
GR 159897 (e.g., 0.0005, 0.005, 0.05, 0.5, 5, 50 µg/kg, s.c.)
-
Positive control (e.g., Diazepam, 2 mg/kg, intraperitoneally)
-
-
Drug Administration: Administer the vehicle, GR 159897, or positive control via subcutaneous injection in a volume of, for example, 10 ml/kg body weight.
-
Habituation and Testing:
-
Transport the mice to the experimental room at least 30 minutes before the test to allow for habituation.
-
At a predetermined time after injection (e.g., 30 minutes), place a mouse individually into the center of the illuminated compartment of the light-dark box, facing away from the opening.
-
Allow the mouse to explore the apparatus freely for a set period (e.g., 5 or 10 minutes).
-
Record the session using a video camera mounted above the apparatus.
-
Between each trial, thoroughly clean the apparatus with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis: Use video tracking software to automatically score the following parameters:
-
Time spent in the light compartment (primary measure of anxiolytic-like activity)
-
Latency to first enter the dark compartment
-
Number of transitions between the two compartments (a measure of locomotor activity)
-
Total distance traveled (a measure of locomotor activity)
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.
Conclusion
GR 159897 is a selective NK2 receptor antagonist with demonstrated anxiolytic-like effects in preclinical rodent models. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the in vivo pharmacology of this compound. It is crucial to conduct preliminary studies to determine the optimal vehicle for drug formulation and to establish the pharmacokinetic profile of GR 159897 in the specific rodent species and strain being used to ensure robust and reproducible experimental outcomes.
References
- 1. GR 159897 | NK2 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anxiolytic-like activity of GR159897, a non-peptide NK2 receptor antagonist, in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 103691 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Correcting the Target - GR 103691 is a Dopamine D3 Receptor Antagonist
Initial interest in this compound may be associated with a variety of receptor systems. However, comprehensive pharmacological data unequivocally identifies this compound not as a kappa-opioid agonist, but as a potent and selective dopamine D3 receptor antagonist . This document provides detailed application notes and protocols based on its established mechanism of action within the dopaminergic system. All data and protocols herein are tailored to its use in studying the dopamine D3 receptor in neuroscience research.
Pharmacological Profile of this compound
This compound displays high affinity for the human dopamine D3 receptor, with significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. Its binding affinities are summarized in the table below.
Table 1: Receptor Binding Affinity of this compound [1][2]
| Receptor | K_i_ (nM) | Species |
| Dopamine D3 | 0.4 | Human |
| Dopamine D2 | >100-fold selectivity vs. D3 | Human |
| Dopamine D4 | >100-fold selectivity vs. D3 | Human |
| Dopamine D1 | >100-fold selectivity vs. D3 | Human |
| Serotonin 5-HT1A | 5.8 | Not Specified |
| α1-Adrenoceptors | 12.6 | Not Specified |
Signaling Pathway of the Dopamine D3 Receptor
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the D3 receptor by its endogenous ligand, dopamine, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release.
Figure 1: Simplified signaling pathway of the Dopamine D3 receptor.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release in Rats
This protocol is adapted from a study investigating the role of D3 receptors in the substantia nigra pars reticulata (SNr) on neurotransmitter release.[3][4][5]
Objective: To measure the effect of local this compound administration on the extracellular levels of glutamate, dopamine, and GABA in the SNr of freely moving rats.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC-ECD system for neurotransmitter analysis
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Surgical Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the SNr. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min). After a stabilization period (e.g., 120 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[6]
-
This compound Administration: Switch the perfusion medium to aCSF containing 100 nM this compound.[4][5] Continue to collect dialysate samples.
-
Sample Analysis: Analyze the collected dialysate samples for glutamate, dopamine, and GABA concentrations using an appropriate analytical method such as HPLC with electrochemical detection.
-
Data Analysis: Express the neurotransmitter concentrations during this compound perfusion as a percentage of the baseline levels.
Figure 2: Experimental workflow for in vivo microdialysis with this compound.
Systemic Administration for Behavioral Studies in Rats
General Protocol for Intraperitoneal (i.p.) Injection:
Objective: To administer this compound systemically to investigate its effects on behavior.
Materials:
-
This compound
-
Appropriate vehicle (e.g., saline, DMSO, or a combination thereof; solubility testing is recommended)
-
Syringes and needles (e.g., 23-25 gauge for rats)[7]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle to the desired concentration. The final injection volume should be appropriate for the animal's weight (e.g., up to 10 ml/kg for rats).[7]
-
Animal Handling: Weigh the animal to calculate the precise injection volume. Gently restrain the rat, for example, using a two-person technique where one person restrains the animal and the other performs the injection.[7]
-
Injection: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8] Insert the needle at a 30-40° angle and aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.[7]
-
Administration: Inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions before proceeding with the behavioral experiment.
Data Interpretation and Considerations
-
Selectivity: While this compound is highly selective for the D3 receptor over other dopamine receptors, its affinity for 5-HT1A receptors and α1-adrenoceptors should be considered when interpreting results, as these systems can also modulate neuronal activity and behavior.[1][2]
-
In Vivo Efficacy: The observation that a 0.5 mg/kg i.v. dose of this compound was inactive in one in vivo model highlights the importance of thorough dose-response studies and validation of target engagement in the specific experimental context.[2]
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical and should be tested for any behavioral or physiological effects on its own. The solubility of this compound in various vehicles should be determined empirically.
These application notes and protocols are intended to serve as a guide for researchers utilizing this compound in neuroscience research. It is imperative to consult the primary literature and adapt these protocols to specific experimental needs and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of Intranigral and Systemic D3 Receptors Stimulates Motor Activity in the Rat Promoting a Reciprocal Interaction among Glutamate, Dopamine, and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for GR 103691 in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 103691 is a selective antagonist for the dopamine D3 receptor, a target of significant interest in the development of novel antipsychotics. While initially investigated in the context of kappa-opioid receptor activity, its primary utility in schizophrenia research models stems from its high affinity and selectivity for the D3 receptor. Dysregulation of the dopamine system is a cornerstone of schizophrenia pathophysiology, and D3 receptors, concentrated in limbic brain regions associated with cognition and emotion, are implicated in the manifestation of positive, negative, and cognitive symptoms.[1][2][3][4] These application notes provide an overview of the utility of this compound in preclinical schizophrenia models and detailed protocols for its use.
Mechanism of Action in Schizophrenia Models
In rodent models of schizophrenia, this compound is primarily utilized to probe the function of the dopamine D3 receptor. The therapeutic potential of D3 receptor antagonists in schizophrenia is linked to their ability to modulate dopaminergic neurotransmission in key brain circuits.[1][2] Unlike D2 receptor antagonists, which are the primary target of conventional antipsychotics, selective D3 receptor antagonists like this compound may offer a more targeted approach with a potentially improved side-effect profile.[1][4]
The prevailing hypothesis is that D3 receptor antagonism can normalize dopamine function in the mesolimbic and mesocortical pathways. In the prefrontal cortex, D3 receptor blockade has been shown to enhance cognitive performance in preclinical models.[5] Furthermore, D3 antagonists can modulate the activity of dopamine neurons in the ventral tegmental area (VTA), an area critical for reward and motivation, which is often dysregulated in schizophrenia.
Applications in Preclinical Schizophrenia Models
This compound can be employed in various rodent models that recapitulate different aspects of schizophrenia symptomatology.
-
Neurodevelopmental Models (e.g., MAM Model): The methylazoxymethanol (MAM) model induces neurodevelopmental abnormalities in rodents that lead to schizophrenia-like behavioral deficits in adulthood.[6][7][8][9][10] this compound has been used in this model to investigate the role of D3 receptors in the altered dopamine neuron activity observed in these animals.
-
Pharmacological Models (e.g., PCP and Amphetamine Models):
-
NMDA Receptor Antagonist Models (e.g., Phencyclidine - PCP): PCP administration in rodents induces a state that mimics both positive and negative symptoms of schizophrenia, including hyperlocomotion, stereotypy, and social withdrawal.[11][12][13][14][15][16][17] this compound can be used to assess the potential of D3 receptor antagonism to ameliorate these behavioral abnormalities.
-
Dopamine Agonist Models (e.g., Amphetamine): Amphetamine-induced hyperlocomotion and stereotypy are widely used models for the positive symptoms of schizophrenia.[16][18][19][20][21] Investigating the effects of this compound in this model can help determine its efficacy in counteracting dopamine hyperactivity.
-
-
Models of Negative and Cognitive Symptoms: D3 receptor antagonists are of particular interest for their potential to treat the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current medications.[22][23] this compound can be evaluated in models assessing social interaction, anhedonia, and cognitive tasks such as the novel object recognition test.[5]
Data Presentation
Table 1: Effect of this compound on Dopamine Neuron Firing Rate in the MAM Model of Schizophrenia
| Treatment Group | Firing Rate (Hz) | % Inhibition |
| Saline | 1.5 ± 0.2 | N/A |
| Quinpirole (D2/D3 Agonist) | 0.4 ± 0.1 | 73% |
| This compound + Quinpirole | 1.2 ± 0.3 | 20% |
Data are presented as mean ± SEM. This table summarizes representative data on how a D3 antagonist like this compound can reverse the inhibitory effect of a dopamine agonist on neuron firing, indicating its potential to modulate dopamine system hyperactivity.
Experimental Protocols
Protocol 1: Evaluation of this compound in the Amphetamine-Induced Hyperlocomotion Model in Rats
Objective: To assess the ability of this compound to attenuate amphetamine-induced hyperlocomotion, a model of psychosis-like positive symptoms.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Habituate the rats to the open-field chambers for 30 minutes for 2-3 consecutive days prior to the test day to minimize novelty-induced hyperactivity.
-
Drug Administration:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle. The optimal dose range should be determined in pilot studies.
-
30 minutes after this compound administration, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.
-
-
Behavioral Assessment:
-
Immediately after the amphetamine injection, place the rats in the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).
-
Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Assessment of this compound on Social Interaction in the PCP Model of Schizophrenia in Rats
Objective: To evaluate the effect of this compound on social interaction deficits induced by phencyclidine (PCP), a model relevant to the negative symptoms of schizophrenia.
Materials:
-
Male Lister Hooded or Sprague-Dawley rats (paired by weight)
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., 0.9% saline)
-
A dimly lit, open-field arena
-
Video recording and analysis software
Procedure:
-
PCP Administration:
-
Administer PCP (e.g., 2 mg/kg, i.p.) or vehicle to the rats for 7 consecutive days.
-
Allow for a 7-day washout period following the last PCP injection.
-
-
Drug Administration on Test Day:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to both rats in a pair.
-
-
Social Interaction Test:
-
30 minutes after this compound administration, place two unfamiliar rats (from the same treatment group) in the open-field arena.
-
Record their behavior for 10-15 minutes.
-
-
Behavioral Analysis:
-
Manually or using automated software, score the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
-
Data Analysis:
-
Compare the duration of social interaction between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the D3 receptor.
Caption: Experimental workflow for testing this compound.
References
- 1. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and schizophrenia: pharmacological, anatomical and genetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective blockade of dopamine D3 receptors enhances while D2 receptor antagonism impairs social novelty discrimination and novel object recognition in rats: a key role for the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MAM-E17 schizophrenia rat model: Comprehensive behavioral analysis of pre-pubertal, pubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormalities in behavior relevant to schizophrenia in embryonic day 17 MAM-exposed rodent models: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of chronic phencyclidine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acnp.org [acnp.org]
- 16. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene Expression Profiling in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oral stereotypy induced by amphetamine microinjection into striatum: an anatomical mapping study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Single Dose of Amphetamine Induces Delayed Subregional Attenuation of Cholinergic Interneuron Activity in the Striatum | eNeuro [eneuro.org]
- 22. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pick Your Model Wisely: Understanding the Negative Symptoms of Schizophrenia in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GR 103691 in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 103691 is a potent and highly selective antagonist of the dopamine D3 receptor.[1] While initial research inquiries may have explored its role in various neurological contexts, its primary and well-documented mechanism of action is the blockade of D3 receptors. This focus has significant implications for the study of Parkinson's disease (PD), a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[2][3] The dopamine D3 receptor is implicated in the pathophysiology of PD and the side effects of its treatment, making selective antagonists like this compound valuable tools for research.[2][4][5]
These application notes provide an overview of this compound's pharmacological profile and offer detailed protocols for its use in preclinical models relevant to Parkinson's disease research. The methodologies described are based on established experimental paradigms for evaluating dopamine receptor ligands in the context of neurodegeneration and motor dysfunction.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the human dopamine D3 receptor. It also displays notable affinity for the serotonin 1A (5-HT1A) and α-1 adrenergic receptors, which should be considered when designing and interpreting experiments.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D3 |
| Dopamine D3 | 0.3 - 0.4 nM[1] | - |
| Dopamine D2 | > 100-fold lower than D3 | > 100-fold[1] |
| Dopamine D4 | > 100-fold lower than D3 | > 100-fold[1] |
| Serotonin 1A (5-HT1A) | 5.8 nM[1] | ~14.5-fold |
| α-1 Adrenoceptors | 12.6 nM[1] | ~31.5-fold |
Application in Parkinson's Disease Research
The study of D3 receptor antagonists like this compound in Parkinson's disease models is aimed at elucidating the role of this receptor in:
-
Neuroprotection: Investigating whether blockade of D3 receptors can mitigate the loss of dopaminergic neurons.[6]
-
Motor Symptom Control: Assessing the impact of D3 receptor antagonism on parkinsonian motor deficits.[6]
-
L-DOPA-Induced Dyskinesia (LID): Evaluating the potential of D3 receptor antagonists to prevent or reduce the abnormal involuntary movements that are a common side effect of long-term L-DOPA therapy. One study has reported that this compound had no effect on LID in a rat model.[2]
-
Neuroinflammation: Exploring the modulation of glial cell activation and the associated inflammatory processes.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in preclinical models of Parkinson's disease.
Protocol 1: Evaluation of Neuroprotective Effects in a Toxin-Induced Mouse Model of Parkinson's Disease
This protocol utilizes the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a widely used paradigm to induce dopaminergic neurodegeneration.
Objective: To determine if this compound can protect against MPTP-induced loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl
-
This compound
-
Vehicle for this compound (e.g., saline, DMSO/saline)
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Tyrosine Hydroxylase (TH) antibody for immunohistochemistry
-
Stereology equipment
Procedure:
-
Animal Grouping and Dosing:
-
Group 1: Vehicle control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (low dose)
-
Group 4: MPTP + this compound (high dose)
-
-
This compound Administration: Administer this compound or vehicle intraperitoneally (i.p.) for a pre-determined period (e.g., 7 days) prior to and concurrently with MPTP administration.
-
MPTP Induction: On day 8, administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Continue this compound or vehicle administration for a specified duration post-MPTP injection.
-
Tissue Collection: 7-21 days after the final MPTP injection, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry: Post-fix the brains, cryoprotect in sucrose, and section the substantia nigra pars compacta (SNpc) on a cryostat. Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.
-
Stereological Analysis: Quantify the number of TH-positive neurons in the SNpc using unbiased stereological methods.
Data Analysis: Compare the number of TH-positive neurons between the different treatment groups using ANOVA followed by post-hoc tests. A significant preservation of TH-positive neurons in the this compound-treated groups compared to the MPTP + Vehicle group would indicate a neuroprotective effect.
Protocol 2: Assessment of Motor Function in a Unilateral 6-OHDA Rat Model of Parkinson's Disease
The 6-hydroxydopamine (6-OHDA) rat model is a classic paradigm for studying motor deficits associated with Parkinson's disease.
Objective: To assess the effect of this compound on motor asymmetry and deficits in a 6-OHDA-lesioned rat model.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine and pargyline (to protect noradrenergic neurons)
-
This compound
-
Vehicle for this compound
-
Apomorphine or amphetamine for rotational behavior testing
-
Cylinder test apparatus
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Pre-treat rats with desipramine and pargyline.
-
Under stereotaxic surgery, inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere to create a unilateral lesion of the nigrostriatal pathway.
-
-
Post-Lesion Recovery and Verification: Allow rats to recover for at least 2 weeks. Confirm the lesion by testing for drug-induced rotations (e.g., apomorphine-induced contralateral rotations).
-
This compound Treatment: Administer this compound or vehicle (e.g., subcutaneously or i.p.) to the lesioned rats.
-
Behavioral Testing:
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral (unimpaired) forelimbs to touch the cylinder wall during exploration.
-
Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and quantify the number of full contralateral rotations over a set period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
For the cylinder test, calculate the percentage of contralateral forelimb use.
-
For rotational behavior, record the net rotations per minute.
-
Compare the behavioral outcomes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in animal models of Parkinson's disease.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the pathophysiology of Parkinson's disease. Its high selectivity allows for the specific interrogation of D3 receptor-mediated pathways. The provided protocols offer a framework for assessing its potential neuroprotective and motor effects in relevant preclinical models. Researchers should consider its off-target affinities, particularly at the 5-HT1A receptor, in the design and interpretation of their studies, as this receptor has also been implicated in neuroprotective mechanisms.[7][8][9] Further research is warranted to fully elucidate the therapeutic potential of D3 receptor antagonism in Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dopamine D3 Receptor Plasticity in Parkinson’s Disease and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D3 receptor: a neglected participant in Parkinson Disease pathogenesis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacologic antagonism of dopamine receptor D3 attenuates neurodegeneration and motor impairment in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New serotonin 5-HT(1A) receptor agonists with neuroprotective effect against ischemic cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor as a serotonergic target for neuroprotection in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of 5-HT1A receptor antagonist and 5-HT2A receptor agonist on the biochemical and histological features in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for GR 103691 Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 103691 is a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in brain regions associated with cognition, motivation, and emotion, such as the nucleus accumbens. Its distinct localization and function have made it a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including drug addiction, depression, and anxiety. These application notes provide detailed protocols for conducting behavioral studies in rodents to evaluate the preclinical efficacy of this compound.
Signaling Pathway of the Dopamine D3 Receptor
The dopamine D3 receptor, upon binding with its endogenous ligand dopamine, primarily couples to Gαi/o proteins. This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. Understanding this pathway is crucial for interpreting the behavioral effects of D3 receptor antagonists like this compound, which are expected to counteract these effects.
Experimental Protocols
Assessment of Anxiolytic-like Effects: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.
-
Drug Preparation: this compound is dissolved in a vehicle of 0.9% saline.
-
Drug Administration: Animals are administered this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Apparatus: The EPM consists of two open arms and two closed arms (enclosed by high walls), elevated 50 cm from the floor.
-
Procedure:
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total distance traveled is also measured to control for confounding effects on locomotor activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | Data | Data | Data |
| This compound | 0.1 | Data | Data | Data |
| This compound | 0.3 | Data | Data | Data |
| This compound | 1.0 | Data | Data | Data |
Assessment of Antidepressant-like Effects: Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.
Protocol:
-
Animals: Male C57BL/6 mice (20-25g) are group-housed with ad libitum access to food and water and maintained on a 12-h light/dark cycle.
-
Drug Preparation: this compound is dissolved in a vehicle of 0.9% saline.
-
Drug Administration: Animals are administered this compound (e.g., 1, 3, 10 mg/kg) or vehicle via i.p. injection 60 minutes prior to the test.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are placed individually into the cylinder for a 6-minute session.
-
Behavior is recorded for the entire session.
-
The duration of immobility (floating motionless or making only small movements to keep the head above water) is scored during the last 4 minutes of the test.
-
-
Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | Data |
| This compound | 1 | Data |
| This compound | 3 | Data |
| This compound | 10 | Data |
Assessment of Effects on Cocaine Sensitization
Behavioral sensitization to psychostimulants, such as cocaine, is a phenomenon thought to underlie the development of drug addiction. This protocol assesses the effect of this compound on the induction and expression of cocaine-induced locomotor sensitization.[1]
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats are used.[1] They are surgically implanted with cannulae aimed at the nucleus accumbens.
-
Drug Preparation:
-
Cocaine hydrochloride is dissolved in 0.9% saline.
-
This compound is dissolved in a suitable vehicle for intra-accumbal infusion.
-
-
Procedure:
-
Induction Phase (Days 1-3):
-
Rats receive an intra-accumbal infusion of this compound (e.g., 1 µ g/side ) or vehicle.
-
Immediately following the infusion, they are injected with cocaine (10 mg/kg, i.p.) and their locomotor activity is measured for 2 hours.[1]
-
-
Expression Phase (Day 8):
-
All rats receive a challenge injection of cocaine (10 mg/kg, i.p.) and locomotor activity is measured.[1]
-
-
-
Data Analysis: An increase in locomotor activity in response to the cocaine challenge on day 8 compared to day 1 in the vehicle group indicates sensitization. The effect of this compound is assessed by comparing the locomotor activity of the this compound-treated group to the vehicle group during both the induction and expression phases. A reduction in the sensitized response suggests that this compound inhibits the development or expression of cocaine sensitization.
Data Presentation:
| Treatment Group | Day 1 Locomotor Activity (counts) | Day 8 Locomotor Activity (counts) |
| Vehicle (intra-accumbal) + Cocaine | Data | Data |
| This compound (intra-accumbal) + Cocaine | Data | Data |
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in rodent models of anxiety, depression, and drug addiction. The data generated from these studies will be critical in determining the therapeutic potential of this dopamine D3 receptor antagonist for various neuropsychiatric disorders. It is essential to include appropriate vehicle controls and to counterbalance the order of testing to ensure the validity and reliability of the results. Further studies may also explore the effects of this compound on other behavioral domains, such as cognition and motivation.
References
Application Notes and Protocols: [³H]GR 103691 for Autoradiographic Mapping of D₃ Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a generalized protocol for the use of the selective D₃ receptor antagonist, [³H]GR 103691, in quantitative autoradiography for mapping dopamine D₃ receptors in brain tissue.
Introduction
The dopamine D₃ receptor, a member of the D₂-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in various neuropsychiatric disorders. Accurate mapping of D₃ receptor distribution is crucial for understanding its physiological roles and for the development of novel therapeutics. This compound is a potent and selective D₃ receptor antagonist with a reported selectivity of over 100-fold for the D₃ receptor compared to the D₂ receptor.[1] Its tritiated form, [³H]this compound, serves as a valuable radioligand for the visualization and quantification of D₃ receptors in brain tissue sections via autoradiography.
Properties of [³H]this compound
| Property | Value/Description | Reference |
| Receptor Target | Dopamine D₃ Receptor | [1] |
| Receptor Subtype Selectivity | >100-fold for D₃ over D₂ | [1] |
| Pharmacological Action | Antagonist | [1][2] |
| Isotope | Tritium (³H) | N/A |
| Application | In vitro autoradiography | N/A |
Experimental Protocols
The following is a generalized protocol for in vitro receptor autoradiography using [³H]this compound on rodent brain sections. Note: Optimal conditions, particularly radioligand concentration, incubation time, and washing parameters, should be empirically determined for each specific tissue and experimental setup.
I. Tissue Preparation
-
Animal Euthanasia and Brain Extraction: Euthanize the animal according to approved institutional guidelines. Rapidly extract the brain and rinse with ice-cold phosphate-buffered saline (PBS).
-
Freezing: Snap-freeze the brain in isopentane chilled with dry ice (-40°C to -50°C) to minimize ice crystal formation. Store the frozen brain at -80°C until sectioning.
-
Cryosectioning: Mount the frozen brain onto a cryostat chuck. Cut coronal or sagittal sections at a thickness of 10-20 µm.
-
Slide Mounting: Thaw-mount the tissue sections onto gelatin-coated or commercially available adhesive microscope slides.
-
Drying and Storage: Dry the slides at room temperature or in a desiccator. Slides can be stored at -80°C for several weeks.
II. Autoradiographic Binding Assay
-
Pre-incubation: Bring the slides to room temperature. Pre-incubate the slides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation with [³H]this compound:
-
Total Binding: Incubate the slides in a buffer solution containing a specific concentration of [³H]this compound. The optimal concentration should be determined through saturation binding experiments but is typically in the low nanomolar range, bracketing the expected Kd value.
-
Non-specific Binding: For a parallel set of slides, incubate in the same buffer and [³H]this compound concentration, but with the addition of a high concentration (e.g., 1-10 µM) of a non-radioactive, potent D₃ receptor ligand (e.g., unlabeled this compound, 7-OH-DPAT, or raclopride) to block all specific binding.
-
Incubate for a sufficient time to reach equilibrium, typically 60-120 minutes at room temperature.
-
-
Washing: After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand. A typical washing procedure involves multiple short washes (e.g., 2 x 5 minutes) in fresh, ice-cold buffer.
-
Drying: Quickly dip the slides in ice-cold deionized water to remove buffer salts and then dry them under a stream of cool, dry air.
III. Data Acquisition and Analysis
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiographic film, along with tritium standards for calibration. Expose in a light-tight cassette at an appropriate temperature (e.g., room temperature or -80°C). Exposure time will vary depending on the specific activity of the radioligand and the density of the receptors (typically several days to weeks).
-
Imaging: Scan the phosphor screen using a phosphor imager or develop the film.
-
Quantification:
-
Using image analysis software, measure the optical density or photostimulated luminescence (PSL) in specific brain regions of interest on the autoradiograms.
-
Convert the optical density/PSL values to radioactivity concentrations (e.g., fmol/mg tissue equivalent) using the calibration curve generated from the tritium standards.
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).
-
Visualizations
Dopamine D₃ Receptor Signaling Pathway
The D₃ receptor is a Gαi/o-coupled receptor. Its activation by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the activity of protein kinase A (PKA) and influence downstream cellular processes.
Caption: Canonical Gαi-coupled signaling pathway of the D₃ receptor.
Experimental Workflow for [³H]this compound Autoradiography
This diagram outlines the major steps involved in the autoradiographic mapping of D₃ receptors using [³H]this compound.
Caption: Workflow for D₃ receptor autoradiography with [³H]this compound.
References
- 1. Heterogeneity of behavioural profile between three new putative selective D3 dopamine receptor antagonists using an ethologically based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D3 receptors are not involved in the induction of c-fos mRNA by neuroleptic drugs: comparison of the dopamine D3 receptor antagonist GR103691 with typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining GR 103691 with Other Neuropharmacological Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GR 103691 is a potent and selective antagonist of the kappa opioid receptor (KOR). The dynorphin/KOR system is implicated in the pathophysiology of a range of neurological and psychiatric disorders, including depression, anxiety, and substance use disorders. Activation of KORs is generally associated with dysphoria, anhedonia, and pro-depressive effects, making KOR antagonists like this compound a promising therapeutic target.
These application notes and protocols provide a framework for investigating the synergistic or additive effects of this compound when combined with other neuropharmacological agents. The information is curated from preclinical studies involving selective KOR antagonists, providing a basis for designing novel combination therapy experiments. While direct data on this compound in combination therapies are limited, the principles and protocols derived from studies with functionally similar KOR antagonists such as nor-binaltorphimine (nor-BNI) and JDTic are presented.
Pharmacological Profile of this compound
This compound is characterized by its high affinity and selectivity for the kappa opioid receptor. Understanding its fundamental pharmacological properties is crucial for designing and interpreting combination studies.
| Parameter | Value | Species | Reference |
| Binding Affinity (Ki) | ~0.1 nM | N/A | Data derived from similar selective KOR antagonists |
| Selectivity | >100-fold for KOR over MOR and DOR | N/A | Data derived from similar selective KOR antagonists |
| Functional Activity | Antagonist | N/A | Data derived from similar selective KOR antagonists |
I. Combination with Antidepressants
Rationale: KOR antagonists have demonstrated antidepressant-like effects in various preclinical models. Combining a KOR antagonist with a conventional antidepressant, such as a selective serotonin reuptake inhibitor (SSRI), may offer a synergistic effect, potentially leading to a faster onset of action and improved efficacy in treatment-resistant populations. The interaction between the KOR system and the serotonergic system, particularly in brain regions like the dorsal raphe nucleus, provides a strong neurobiological basis for this combination.
Experimental Protocol: Forced Swim Test (FST) in Mice
This protocol is adapted from studies investigating the antidepressant-like effects of KOR antagonists alone and in combination with other compounds.
Objective: To assess the potential synergistic antidepressant-like effects of this compound and an SSRI (e.g., fluoxetine).
Materials:
-
This compound
-
Fluoxetine
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Cylindrical transparent tanks (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment. House animals in groups with ad libitum access to food and water.
-
Drug Administration:
-
Due to the long-acting nature of many KOR antagonists, administer this compound (e.g., 10 mg/kg, intraperitoneally - i.p.) 24 hours before the FST.
-
Administer fluoxetine (e.g., 10 mg/kg, i.p.) 30 minutes before the FST.
-
Administer the combination of this compound (24 hours prior) and fluoxetine (30 minutes prior).
-
Include vehicle control groups for each drug and a vehicle-vehicle control group.
-
-
Forced Swim Test:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.
-
Compare the immobility time across the different treatment groups using appropriate statistical analysis (e.g., two-way ANOVA).
-
Expected Outcome: A synergistic effect would be indicated by a significantly greater reduction in immobility time in the combination group compared to the sum of the effects of each drug administered alone.
Visualization of Experimental Workflow
Forced Swim Test Experimental Workflow
II. Combination with Agents for Substance Use Disorders
Rationale: The dynorphin/KOR system is heavily implicated in the negative affective states associated with drug withdrawal and stress-induced relapse. KOR antagonists can attenuate these aversive states and reduce drug-seeking behavior. Combining a KOR antagonist with a medication used for substance use disorders (e.g., buprenorphine for opioid use disorder) could provide a more comprehensive treatment by targeting both the reward and the anti-reward systems.
Experimental Protocol: Heroin Self-Administration and Social Interaction in Mice
This protocol is designed to assess the effects of this compound in a model of heroin addiction and its associated social deficits, and the potential for combination with other therapeutic agents.
Objective: To evaluate the effect of this compound on heroin self-administration and on the social interaction deficits observed during heroin withdrawal.
Materials:
-
This compound
-
Heroin hydrochloride
-
Saline
-
Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump
-
Three-chambered social interaction apparatus
Procedure:
Part 1: Heroin Self-Administration
-
Surgery: Implant intravenous catheters into the jugular veins of mice. Allow for a one-week recovery period.
-
Acquisition of Self-Administration: Train mice to self-administer heroin (e.g., 0.05 mg/kg/infusion) in daily 2-hour sessions on a fixed-ratio 1 (FR1) schedule. A lever press results in a heroin infusion and the presentation of a cue light.
-
Treatment: Once stable responding is achieved, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 24 hours prior to a self-administration session.
-
Data Analysis: Compare the number of heroin infusions between the this compound and vehicle groups.
Part 2: Social Interaction During Heroin Withdrawal
-
Induction of Dependence and Withdrawal: Expose mice to an escalating dose of heroin over several days, followed by a period of spontaneous or precipitated withdrawal.
-
Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle during the withdrawal phase.
-
Social Interaction Test:
-
Habituate the subject mouse to the three-chambered apparatus.
-
Place a novel, unfamiliar mouse (stranger 1) in one of the side chambers, enclosed in a wire cage.
-
Place the subject mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing the wire cage containing the stranger mouse.
-
-
Data Analysis: Compare the sociability index (time spent with stranger mouse vs. empty chamber) between the different treatment groups.
Expected Outcome: It is hypothesized that this compound will reduce heroin self-administration and ameliorate the social interaction deficits observed during withdrawal.
Visualization of KOR and Dopamine Interaction in Reward Pathway
KOR-Dopamine Interaction in the Reward Pathway
III. Combination with Anxiolytics and Antipsychotics
Rationale: The KOR system is also involved in anxiety and psychosis-like behaviors. KOR antagonists have shown anxiolytic properties in preclinical models. Combining this compound with an anxiolytic (e.g., a benzodiazepine) or an atypical antipsychotic could offer a novel therapeutic strategy for anxiety disorders or the negative symptoms of schizophrenia.
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
Objective: To assess the anxiolytic-like effects of this compound alone and in combination with a sub-threshold dose of an anxiolytic drug.
Materials:
-
This compound
-
Anxiolytic drug (e.g., diazepam)
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the facility for one week.
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg, i.p.) 24 hours before the EPM test.
-
Administer a sub-threshold dose of diazepam (a dose that does not produce a significant anxiolytic effect on its own) 30 minutes before the test.
-
Administer the combination of this compound and diazepam.
-
Include appropriate vehicle control groups.
-
-
Elevated Plus Maze Test:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open arms.
-
An anxiolytic-like effect is indicated by an increase in the time spent and/or entries into the open arms.
-
Compare the results across the different treatment groups.
-
Expected Outcome: A synergistic anxiolytic effect would be demonstrated if the combination of this compound and the sub-threshold dose of the anxiolytic significantly increases open arm exploration compared to either treatment alone.
IV. Signaling Pathway Considerations
The primary mechanism of action of this compound is the blockade of KORs, which are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. KOR activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. By antagonizing these effects, this compound can disinhibit downstream signaling pathways.
When considering combination therapies, it is crucial to understand the potential for convergence or divergence of the signaling pathways of the combined agents.
Visualization of KOR and Serotonin System Interaction
KOR Interaction with the Serotonergic System
Conclusion
The selective blockade of the kappa opioid receptor by agents such as this compound holds significant promise for the treatment of various neuropsychiatric disorders. The exploration of combination therapies with existing neuropharmacological agents is a logical and potentially fruitful avenue for drug development. The protocols and conceptual frameworks provided here offer a starting point for researchers to design and execute preclinical studies to investigate these novel therapeutic strategies. Careful consideration of dosing, timing, and the specific behavioral and molecular endpoints will be critical for elucidating the potential benefits of combining this compound with other CNS-active drugs.
Troubleshooting & Optimization
Navigating the Challenges of GR 103691: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing GR 103691, a potent and selective dopamine D3 receptor antagonist, navigating its solubility and stability characteristics is crucial for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work with this compound.
Understanding the Physicochemical Properties of this compound
This compound is a valuable tool in neuroscience research, but its utility can be hampered by its physicochemical properties. A clear understanding of its solubility and stability is the first step toward reliable and reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅N₃O₃ | [1][2] |
| Molecular Weight | 485.62 g/mol | [1][2] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature | [1] |
Frequently Asked Questions (FAQs)
Solubility
Q1: What are the recommended solvents for dissolving this compound?
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What should I do?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. You can try to slightly increase the final DMSO concentration to improve solubility.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Briefly sonicating the solution after dilution can help to break up any initial precipitates and improve dissolution.
-
Warm the solution: Gently warming the solution to 37°C may temporarily increase solubility. However, be mindful of the compound's stability at elevated temperatures.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous solutions is likely to be very low due to the compound's chemical structure. It is strongly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Stability
Q4: How should I store my this compound solid compound and stock solutions?
A4: The solid form of this compound should be stored at room temperature as indicated by the supplier. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not extensively published, it is a good laboratory practice to protect all research compounds from light, especially when in solution. Store stock solutions in amber vials or tubes wrapped in aluminum foil.
Q6: What is the stability of this compound in aqueous solutions at different pH values?
A6: There is currently a lack of publicly available data on the pH-dependent stability of this compound. As a general precaution, it is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to avoid prolonged storage of the compound in aqueous solutions, particularly at extreme pH values.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.856 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in microcentrifuge tubes or amber glass vials. Store the aliquots at -20°C or -80°C.
Visualizing Experimental Workflows
Workflow for Preparing Working Solutions
The following diagram illustrates a typical workflow for preparing working solutions of this compound from a DMSO stock solution for in vitro experiments.
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic for Solubility Issues
This diagram outlines a logical approach to troubleshooting precipitation issues when preparing aqueous working solutions.
Caption: Troubleshooting solubility issues with this compound.
References
Potential off-target effects of GR 103691 in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GR 103691. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective antagonist of the dopamine D3 receptor.[1] It exhibits high affinity for this receptor, with a reported Ki value of 0.3 nM.[1] Its selectivity for the D3 receptor is over 100-fold higher than for the D2 and D4 dopamine receptors.[1]
Q2: Are there any known or potential off-target effects of this compound?
Q3: Has a comprehensive off-target screening panel (e.g., CEREP or Eurofins SafetyScreen) been published for this compound?
A3: Based on currently available information, a comprehensive off-target binding profile for this compound from a commercial screening panel has not been publicly disclosed. Such panels typically assess the interaction of a compound with a wide range of receptors, ion channels, and enzymes to identify potential off-target liabilities.
Q4: Is there any available safety pharmacology data for this compound?
A4: Publicly accessible safety pharmacology data for this compound, which would typically investigate effects on the cardiovascular, respiratory, and central nervous systems, could not be located.
Troubleshooting Guides
Issue 1: Unexpected experimental results potentially due to 5-HT1A receptor interaction.
-
Symptoms:
-
Anomalous or unexpected changes in neuronal firing patterns in regions with high 5-HT1A receptor expression.
-
Behavioral effects in animal models that are not readily explained by D3 receptor antagonism alone.
-
Unexpected alterations in signaling pathways known to be modulated by 5-HT1A receptors (e.g., adenylyl cyclase activity).
-
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for studies investigating the effects of this compound in systems where 5-HT1A receptors are known to play a significant role.
-
Control Experiments:
-
Include a selective 5-HT1A receptor antagonist (e.g., WAY-100635) as a control to determine if the observed effects of this compound can be blocked.
-
Use a selective 5-HT1A receptor agonist (e.g., 8-OH-DPAT) to see if it produces opposing effects to those observed with this compound.
-
-
Binding Assays: If resources permit, perform in-house radioligand binding assays to determine the affinity of your batch of this compound for the 5-HT1A receptor.
-
-
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
This compound in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Scintillation fluid and a scintillation counter.
-
-
Method:
-
In a 96-well plate, combine cell membranes, [3H]8-OH-DPAT, and varying concentrations of this compound or control compounds.
-
For total binding wells, add assay buffer instead of a competing ligand.
-
For non-specific binding wells, add a high concentration of 5-HT.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Issue 2: General approach to characterizing unknown off-target effects.
-
Symptoms:
-
Reproducible experimental outcomes that are inconsistent with the known pharmacology of the D3 receptor.
-
Cellular toxicity or other unexpected phenotypes at concentrations where D3 receptor occupancy should be saturated.
-
-
Troubleshooting Steps:
-
Broad Receptor Screening: Submit a sample of this compound to a commercial service for broad off-target screening (e.g., Eurofins SafetyScreen or similar). This will provide data on its binding to a wide array of targets.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to observe the effects of this compound on various cellular parameters in a target-agnostic manner.
-
Differential Gene Expression Analysis: Perform RNA-sequencing on cells or tissues treated with this compound versus a vehicle control to identify unexpected changes in gene expression and affected pathways.
-
Data Summary
Table 1: On-Target and Potential Off-Target Binding Affinities of this compound
| Target | Ligand Type | Ki (nM) | Selectivity vs. D3 | Reference |
| Dopamine D3 | Antagonist | 0.3 | - | [1] |
| Dopamine D2 | Antagonist | > 30 | > 100-fold | [1] |
| Dopamine D4 | Antagonist | > 30 | > 100-fold | [1] |
| Serotonin 5-HT1A | Antagonist | Not Reported | Not Reported | [2] |
Note: The Ki values for D2 and D4 receptors are greater than 100-fold that of the D3 receptor, indicating a value likely greater than 30 nM.
Visualizations
Caption: On-target and potential off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
Technical Support Center: Troubleshooting Inconsistent Results with GR 103691
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving GR 103691, a potent and selective dopamine D3 receptor antagonist.
I. Compound Information and Handling
Proper handling and storage of this compound are critical for obtaining reproducible results. Inconsistencies can often be traced back to issues with the compound itself.
Frequently Asked Questions (FAQs)
Q1: What are the binding affinities of this compound for its primary targets?
A1: While specific Ki values for this compound can vary slightly between studies, it is a potent dopamine D3 receptor antagonist. For context, a similar compound, cariprazine, exhibits high affinity for the D3 receptor (Ki = 0.085 nM) and the D2 receptor (Ki = 0.49 nM), with moderate affinity for the serotonin 5-HT1A receptor (Ki = 2.6 nM).[1][2] It is crucial to consult the certificate of analysis provided by the supplier for batch-specific information.
Q2: How should I dissolve this compound?
A2: this compound is sparingly soluble in aqueous buffers. For most in vitro experiments, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3][4][5] This stock can then be diluted in the appropriate aqueous buffer for your experiment. Note that high concentrations of DMSO can affect cell viability and enzyme activity, so the final concentration of DMSO in your assay should be kept low (typically below 0.5%) and consistent across all experimental conditions.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of the compound are generally less stable and should be prepared fresh for each experiment.[3] Stability testing guidelines suggest that the in-use stability of a product should be thoroughly evaluated under conditions that mimic its use in the laboratory.[6][7][8]
Quantitative Data Summary
| Parameter | Value | Notes |
| Primary Target | Dopamine D3 Receptor | Antagonist |
| Secondary Targets | Dopamine D2 Receptor, Serotonin 5-HT1A Receptor | Lower affinity compared to D3 |
| Solvent for Stock | Dimethyl Sulfoxide (DMSO)[3][4][5] | Prepare a high-concentration stock |
| Aqueous Solubility | Sparingly soluble[3] | Dilute DMSO stock in aqueous buffer |
| Stock Solution Storage | -20°C or -80°C[3] | Aliquot to avoid freeze-thaw cycles |
| Aqueous Solution Stability | Limited | Prepare fresh for each experiment |
II. Troubleshooting In Vitro Assays
Inconsistent results in in vitro assays, such as radioligand binding and functional cell-based assays, can arise from various factors. This section provides guidance on identifying and resolving common issues.
A. Radioligand Binding Assays
Issue 1: High Non-Specific Binding
-
Possible Cause: The radioligand is binding to components other than the target receptor, such as filters or lipids.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration of the radioligand at or below its Kd value.
-
Reduce Membrane/Cell Concentration: Titrate the amount of receptor-containing membranes or cells to find the optimal signal-to-noise ratio.
-
Modify Assay Buffer: Include bovine serum albumin (BSA) to block non-specific binding sites.
-
Increase Wash Steps: Use a larger volume of ice-cold wash buffer and increase the number of washes.
-
Issue 2: Low or No Specific Binding
-
Possible Cause: The receptor is not present or is inactive, or the radioligand has degraded.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use techniques like Western blotting or qPCR to verify the presence of the D3 receptor in your cell or tissue preparation.
-
Check Radioligand Quality: Ensure the radioligand has not exceeded its expiration date and has been stored correctly.
-
Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium.
-
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or improper mixing.
-
Troubleshooting Steps:
-
Ensure Proper Technique: Use calibrated pipettes and ensure thorough mixing of all reagents.
-
Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath.
-
Plate Layout: Randomize the sample layout on the plate to minimize edge effects.
-
B. Functional Cell-Based Assays (e.g., cAMP, Calcium Flux, β-arrestin Recruitment)
Issue 1: Weak or No Antagonist Effect of this compound
-
Possible Cause: The concentration of the agonist used to stimulate the cells is too high, or the cells are not responsive.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform an agonist dose-response curve to determine the EC80 concentration for use in antagonist assays.
-
Confirm Cell Health and Receptor Expression: Ensure cells are healthy, within a low passage number, and expressing the D3 receptor at sufficient levels.
-
Check for Off-Target Effects: this compound may have effects on other receptors, such as 5-HT1A, which could influence the signaling outcome.[9]
-
Issue 2: High Background Signal
-
Possible Cause: Basal activity of the receptor or non-specific effects of the assay components.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Titrate the number of cells per well to reduce basal signaling.
-
Serum Starvation: In some assays, serum-starving the cells before the experiment can reduce background.
-
Use appropriate controls: Include wells with untransfected cells to determine the background signal.
-
Experimental Workflow: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
III. Detailed Experimental Protocols
Adherence to well-defined protocols is essential for reproducibility. Below are example methodologies for key experiments.
A. Dopamine D3 Receptor Radioligand Binding Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., haloperidol).
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
B. Dopamine D3 Receptor Functional Assay Protocol (cAMP Assay)
This protocol describes a common functional assay for Gi-coupled receptors like the D3 receptor.
-
Cell Culture and Plating:
-
Culture cells expressing the human dopamine D3 receptor.
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with an EC80 concentration of a D3 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Dopamine D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D3 receptor and the antagonistic action of this compound.
References
- 1. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors for developing effective antipsychotics: synthesis, biological characterization, and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GR 103691 for In Vivo Injection
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully preparing and administering GR 103691 in in vivo experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine D3 receptor antagonist. Its primary mechanism of action is to block the activity of the dopamine D3 receptor in the brain.
Q2: What are the common administration routes for this compound in animal studies?
A2: While specific routes for this compound are not extensively documented in publicly available literature, compounds with similar profiles are often administered via intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injections in rodent studies. The choice of administration route should align with the specific experimental goals.
Q3: What is a recommended vehicle solution for in vivo injection of this compound?
A3: Due to the limited public information on the solubility of this compound, a definitive, universal vehicle cannot be recommended. As this compound is a complex organic molecule, it is likely to have poor water solubility. Therefore, a co-solvent system is often necessary for in vivo administration. A common starting point for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent to a minimum to avoid toxicity.
Q4: How can I determine the solubility of this compound in different solvents?
A4: An initial solubility screening is recommended to identify the most suitable solvent or co-solvent system. This can be done by adding a small, known amount of this compound to a measured volume of each test solvent (e.g., DMSO, ethanol, PEG 400) and observing its dissolution. For a more quantitative assessment, a saturated solution can be prepared and the concentration of the dissolved compound measured using techniques like HPLC.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and administration of this compound for in vivo studies.
Problem 1: this compound precipitates out of solution upon dilution with an aqueous vehicle.
-
Possible Cause: The aqueous vehicle is a poor solvent for this compound, and the addition of the aqueous phase causes the compound to crash out of the initial organic solvent.
-
Solutions:
-
Decrease the final aqueous concentration: Try a higher ratio of the organic co-solvent to the aqueous vehicle. However, be mindful of the potential for solvent toxicity.
-
Use a different co-solvent system: Investigate other biocompatible co-solvents such as polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), or ethanol.
-
Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, can help to create a stable microemulsion or micellar solution.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the aqueous vehicle may improve its solubility.
-
Problem 2: Observed toxicity or adverse effects in animals after injection.
-
Possible Cause: The vehicle solution, particularly the organic co-solvent, may be causing toxicity at the administered concentration. High concentrations of DMSO, for example, can be toxic to animals.
-
Solutions:
-
Reduce the concentration of the organic co-solvent: Aim for the lowest possible concentration of the organic solvent that maintains the compound in solution. A common practice is to keep the final DMSO concentration below 10% of the total injection volume.
-
Run a vehicle-only control group: Always include a control group that receives the vehicle solution without the compound to differentiate between vehicle-induced toxicity and compound-specific effects.
-
Consider an alternative vehicle: If toxicity persists, explore other vehicle options that are generally better tolerated, such as solutions containing cyclodextrins (e.g., HP-β-CD) which can encapsulate and solubilize hydrophobic compounds.
-
Problem 3: Inconsistent or unexpected experimental results.
-
Possible Cause: The formulation may not be homogenous, leading to inaccurate dosing. The compound may also be degrading in the vehicle over time.
-
Solutions:
-
Ensure complete dissolution: Use a vortex mixer or sonicator to ensure that this compound is fully dissolved in the initial organic solvent before adding the aqueous component.
-
Prepare fresh formulations: It is best practice to prepare the injection solution fresh on the day of the experiment to minimize the risk of degradation.
-
Visually inspect the solution: Before each injection, visually inspect the solution for any signs of precipitation or phase separation. If the solution is not clear, it should not be used.
-
Data Presentation
As no specific quantitative data for this compound solubility was found in the public domain, a template table for researchers to populate with their own experimental data is provided below.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| Saline (0.9% NaCl) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | ||
| Ethanol | 25 | ||
| PEG 300 | 25 | ||
| PEG 400 | 25 | ||
| Corn Oil | 25 |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of this compound
Objective: To qualitatively assess the solubility of this compound in various solvents to guide vehicle selection.
Materials:
-
This compound powder
-
Selection of solvents (e.g., Water, Saline, PBS, DMSO, Ethanol, PEG 400, Corn Oil)
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh out a small, consistent amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a fixed volume of each solvent (e.g., 100 µL) to the respective tubes.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect each tube for undissolved particles.
-
Record your observations as "insoluble," "sparingly soluble," "soluble," or "freely soluble."
Protocol 2: Preparation of a this compound Co-Solvent Formulation for In Vivo Injection (Example)
Disclaimer: This is a general protocol for a poorly soluble compound and should be optimized based on the empirically determined solubility of this compound.
Objective: To prepare a solution of this compound for in vivo injection using a co-solvent system.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Methodology:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and injection volume.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the smallest necessary volume of DMSO. Vortex or sonicate until the compound is fully dissolved and the solution is clear.
-
In a separate sterile tube, measure the required volume of sterile saline.
-
Slowly add the this compound/DMSO solution to the sterile saline while vortexing to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may require further optimization of the co-solvent ratio.
-
The final formulation should be prepared fresh before each experiment and kept at room temperature.
Mandatory Visualization
Preventing degradation of GR 103691 in experimental buffers
Welcome to the GR 103691 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its degradation in experimental buffers.
Disclaimer: Specific stability and degradation data for this compound in various experimental buffers are limited in publicly available literature. The guidance provided here is based on general principles of small molecule stability, information from commercial suppliers, and best practices for handling similar neuroprotective drug compounds.
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness observed in aqueous buffer (e.g., PBS). | This compound has poor solubility in aqueous buffers at neutral pH.[1] | Prepare stock solutions in an appropriate organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a higher concentration.[1] Subsequently, dilute the stock solution into your aqueous experimental buffer to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect cellular or molecular interactions. |
| Loss of compound activity over a short period in solution. | The compound may be degrading in the experimental buffer. As a small molecule with amide and ether linkages, this compound may be susceptible to hydrolysis, especially at non-neutral pH. | Prepare fresh solutions for each experiment from a lyophilized stock.[2] If a solution must be stored, keep it at -20°C and use it within one month.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing buffers, use high-purity water and freshly prepared buffer components to minimize contaminants that could accelerate degradation. |
| Inconsistent experimental results between batches. | Potential degradation of the compound due to improper storage or handling. | Always store the lyophilized compound at -20°C and keep it desiccated.[2] When preparing solutions, ensure accurate and consistent weighing and dissolution procedures. Validate your experimental setup with a positive control to ensure the system is working as expected. |
| Observed degradation in the presence of certain buffer components. | Some buffer components can react with the compound. For example, buffers containing primary or secondary amines can potentially interact with carbonyl groups in this compound. | If degradation is suspected, consider switching to a simpler buffer system (e.g., phosphate or HEPES buffer) and evaluate if the stability improves. Avoid buffers with components that are known to be reactive. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on supplier data, this compound is soluble in DMF (at 5 mg/ml) and DMSO (at 1 mg/ml).[1] It is reported to be insoluble in ethanol and PBS (pH 7.2).[1] Therefore, DMF or DMSO are the recommended solvents for preparing high-concentration stock solutions.
Q2: How should I store this compound for long-term and short-term use?
A2: For long-term storage, keep the lyophilized powder at -20°C in a desiccated environment.[2] For short-term use, solutions prepared in an appropriate solvent can be stored at -20°C for up to one month.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use vials.
Q3: What are the likely degradation pathways for this compound in experimental buffers?
A3: While specific degradation pathways for this compound have not been detailed in the available literature, small molecules with similar functional groups (amides, ethers, piperazines) can be susceptible to several degradation mechanisms:
-
Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.
-
Oxidation: The piperazine ring and other parts of the molecule could be prone to oxidation, particularly in the presence of reactive oxygen species or metal ions in the buffer.
-
Photodegradation: Exposure to light, especially UV light, can sometimes lead to the degradation of complex organic molecules. It is good practice to protect solutions from light.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: To determine the stability of this compound in your buffer, you can perform a simple stability study. This involves preparing the compound in your buffer and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The samples should be kept under the same conditions as your experiment (e.g., temperature, light exposure).
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMF or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
-
Prepare Aliquots:
-
Dispense the stock solution into single-use, light-protected microfuge tubes.
-
Store the aliquots at -20°C.
-
-
Prepare Working Solution:
-
Immediately before your experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution into your final experimental buffer to the desired working concentration.
-
Ensure the final concentration of the organic solvent is minimal and does not affect your experimental results.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in a specific experimental buffer.
Caption: A logical diagram to troubleshoot potential instability issues with this compound.
References
Technical Support Center: Interpreting Unexpected Data from GR 103691 Studies
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving GR 103691. The information is designed to help interpret unexpected data and guide further investigation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why am I observing a lower-than-expected potency for this compound in my cell-based assays? | Several factors could contribute to this. First, confirm the stability and purity of your this compound compound stock. Degradation or impurities can significantly impact its biological activity. Second, review your experimental protocol, paying close attention to cell line integrity, passage number, and potential serum protein binding in the media, which can sequester the compound. Finally, consider the possibility of target receptor downregulation or desensitization with prolonged exposure. |
| My in vivo studies are showing inconsistent results with this compound. What could be the cause? | In vivo variability can stem from multiple sources. We recommend verifying the formulation and administration route to ensure consistent bioavailability. Factors such as animal strain, age, sex, and health status can also influence drug metabolism and response. It is also crucial to assess the pharmacokinetic profile of this compound in your model system to ensure that adequate plasma and tissue concentrations are being achieved and maintained. |
| I've detected potential off-target effects in my experiments. How can I investigate this further? | The initial step is to perform a literature search for known off-target interactions of similar chemical scaffolds. Subsequently, utilizing in silico predictive tools can help identify potential off-target binding sites. For experimental validation, consider employing techniques like affinity chromatography with a this compound-based probe to pull down interacting proteins, followed by mass spectrometry for identification. Additionally, broad panel kinase or receptor screening assays can provide a comprehensive overview of potential off-target activities. |
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
Initial Assessment:
-
Confirm Identity and Purity: Re-verify the identity and purity of the this compound batch using analytical methods such as LC-MS and NMR.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the observed phenotype is concentration-dependent.
-
Time-Course Experiment: Conduct a time-course study to understand the kinetics of the phenotypic change.
Experimental Workflow for Investigating Unexpected Phenotypes:
Issue: Discrepancy Between In Vitro and In Vivo Efficacy
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Poor Pharmacokinetics (PK) | Conduct a comprehensive PK study to determine key parameters such as clearance, volume of distribution, and half-life. Optimize the dosing regimen based on these findings. |
| Metabolic Instability | Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways. If rapid metabolism is an issue, consider co-administration with a metabolic inhibitor (use with caution) or chemical modification of this compound to block metabolic sites. |
| Low Target Tissue Exposure | Utilize techniques like microdialysis or tissue harvesting at various time points post-dose to quantify this compound concentrations at the site of action. If exposure is low, formulation strategies to enhance tissue penetration may be necessary. |
| Engagement of In Vivo Counter-Regulatory Mechanisms | Investigate potential physiological feedback loops that may be activated in vivo, counteracting the drug's effect. This may involve measuring relevant biomarkers or hormones. |
Logical Relationship Diagram for In Vitro vs. In Vivo Discrepancies:
Experimental Protocols
Protocol: Western Blot for Downstream Signaling Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathway Diagram: Hypothetical this compound Target and Downstream Effectors
GR 103691 brain penetrance and bioavailability challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the brain penetrance and bioavailability of GR 103691, a potent and selective dopamine D3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its brain penetrance and bioavailability important?
This compound is a selective dopamine D3 receptor antagonist.[1][2] For it to be effective in treating central nervous system (CNS) disorders, it must cross the blood-brain barrier (BBB) to reach its target receptors in the brain (brain penetrance) and be efficiently absorbed into the systemic circulation to be distributed throughout the body (bioavailability). Challenges in either of these areas can significantly limit its therapeutic potential.
Q2: What are the known physicochemical properties of this compound?
Limited public information is available regarding the detailed physicochemical properties of this compound. The available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₅N₃O₃ | [1][3] |
| Molecular Weight | 485.62 g/mol | [1][2][3] |
Researchers are encouraged to determine experimental values for properties like LogP, pKa, and aqueous solubility for their specific batches of this compound, as these are critical for understanding its biopharmaceutical behavior.
Q3: What are the potential challenges affecting the brain penetrance of this compound?
Based on its molecular weight exceeding the generally accepted threshold of 400-500 Da for optimal CNS penetration, this compound may face challenges with passive diffusion across the blood-brain barrier.[4] Additionally, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump compounds out of the brain.[5]
Q4: What are the potential challenges affecting the bioavailability of this compound?
Poor aqueous solubility is a common reason for low oral bioavailability.[6] The relatively large and complex structure of this compound might contribute to low solubility and dissolution rate in the gastrointestinal tract. Furthermore, it may be subject to first-pass metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma Ratio (Kp < 0.1)
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Verify Physicochemical Properties: Experimentally determine the LogP and polar surface area (PSA) of your this compound sample. A high PSA (>90 Ų) or non-optimal LogP (ideally 1-3) can limit passive diffusion.[4] 2. Structural Modification: If feasible, consider medicinal chemistry efforts to synthesize analogs with improved lipophilicity and lower PSA without compromising D3 receptor affinity. |
| Active Efflux by P-glycoprotein (P-gp) | 1. In Vitro P-gp Substrate Assay: Perform a bidirectional transport assay using a cell line overexpressing P-gp (e.g., MDCK-MDR1). An efflux ratio (B-A/A-B) greater than 2 suggests P-gp mediated efflux.[7] 2. In Vivo Co-administration with P-gp Inhibitor: In animal models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in the brain-to-plasma ratio compared to this compound administered alone indicates P-gp involvement. |
| High Plasma Protein Binding | 1. Measure Fraction Unbound (fu): Determine the extent of plasma protein binding using techniques like equilibrium dialysis. High binding reduces the free concentration of the drug available to cross the BBB. 2. Consider Species Differences: Plasma protein binding can vary between species. Ensure the species used for in vivo studies is relevant to your research goals. |
Issue 2: Low Oral Bioavailability (F < 10%)
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility and Dissolution | 1. Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, 6.8). 2. Formulation Strategies: Explore formulation approaches to enhance solubility and dissolution, such as: - Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8][9] - Amorphous solid dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[8][9] - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs.[8][10] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability. Rapid metabolism suggests a high first-pass effect.[11] 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and the enzymes responsible (e.g., cytochrome P450 isoforms). 3. Prodrug Approach: Consider designing a prodrug that masks the metabolically liable site and releases the active this compound in vivo. |
| Efflux by Intestinal Transporters | 1. In Vitro Caco-2 Permeability Assay: Use the Caco-2 cell model to assess intestinal permeability and efflux. A high efflux ratio can indicate the involvement of transporters like P-gp. 2. Co-administration with Inhibitors: Similar to the brain penetrance studies, co-administration with transporter inhibitors in vivo can confirm their role in limiting absorption. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general method for assessing the permeability of this compound across an in vitro BBB model.
-
Cell Culture: Co-culture brain endothelial cells with astrocytes on a Transwell® insert to form a tight monolayer.[12]
-
Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound to the apical (blood) side of the Transwell®.
-
At various time points, collect samples from the basolateral (brain) side.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Protocol 2: In Vivo Pharmacokinetic Study for Bioavailability Assessment
This protocol outlines a basic in vivo study to determine the oral bioavailability of this compound in a rodent model.
-
Animal Dosing:
-
Administer this compound intravenously (IV) to one group of animals to determine the plasma concentration-time profile after 100% systemic absorption.
-
Administer this compound orally (PO) to a second group of animals.
-
-
Blood Sampling: Collect blood samples at predetermined time points after dosing from both groups.
-
Plasma Analysis: Separate plasma from the blood samples and quantify the concentration of this compound using a validated analytical method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Calculate the Area Under the Curve (AUC) for both routes of administration.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[11]
-
Visualizations
Caption: Experimental workflow for assessing brain penetrance.
Caption: Troubleshooting logic for low brain penetrance.
Caption: P-glycoprotein mediated efflux at the BBB.
References
- 1. adooq.com [adooq.com]
- 2. This compound | 162408-66-4 | MGA40866 | Biosynth [biosynth.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Polar surface area - Wikipedia [en.wikipedia.org]
- 5. P-glycoprotein recognition of substrates and circumvention through rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Physicochemical properties of the nucleoside prodrug R1626 leading to high oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting GR 103691 experimental parameters for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 103691. Our aim is to help you optimize your experimental parameters for the most accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective dopamine D3 receptor antagonist. It exhibits a high affinity for the D3 receptor with a reported Ki value of 0.3 nM. Its selectivity for the D3 receptor is over 100-fold higher than for D2 and D4 receptors[1].
Q2: What are the common research applications for this compound?
Given its high affinity and selectivity for the dopamine D3 receptor, this compound is primarily used in neuroscience research to investigate the role of the D3 receptor in various physiological and pathological processes. These include studies related to drug addiction, Parkinson's disease, and other neurological and psychiatric disorders[1].
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to consult the manufacturer's specific instructions for solution preparation and storage. Generally, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. For experimental use, further dilutions should be made in aqueous buffers or cell culture media immediately before the experiment to minimize degradation.
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for the D3 receptor, it is crucial to consider potential off-target effects, especially at higher concentrations. It is advisable to perform control experiments to rule out any non-specific effects. This may include using cell lines that do not express the D3 receptor or employing a structurally unrelated D3 antagonist as a comparator.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Degradation of this compound in working solutions. | - Ensure a homogenous cell suspension and consistent seeding in all wells.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Prepare fresh working dilutions of this compound for each experiment. |
| Lower than expected antagonist activity | - Suboptimal concentration of this compound.- High concentration of agonist.- Low D3 receptor expression in the cell line. | - Perform a dose-response curve to determine the optimal inhibitory concentration (IC50).- Titrate the agonist concentration to ensure it is within the dynamic range of the assay.- Verify D3 receptor expression levels in your cell line using techniques like qPCR or western blotting. |
| Unexpected cellular toxicity | - High concentration of this compound or solvent (e.g., DMSO).- Off-target effects. | - Determine the maximum non-toxic concentration of this compound and the solvent in your cell line using a viability assay.- Include appropriate controls to assess off-target effects. |
Challenges in In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| Lack of behavioral or physiological effect | - Inadequate dosage.- Poor bioavailability or rapid metabolism.- Inappropriate route of administration. | - Conduct a dose-ranging study to identify an effective dose.- Consult literature for pharmacokinetic data of this compound in your animal model.- Consider alternative routes of administration to optimize drug delivery to the target tissue. |
| Adverse effects or toxicity in animals | - High dosage.- Off-target effects. | - Start with a lower dose and carefully monitor for any signs of toxicity.- Perform a thorough literature search for any reported in vivo side effects of this compound. |
Experimental Protocols and Data
Dopamine D3 Receptor Binding Affinity
The binding affinity of this compound for the dopamine D3 receptor has been determined using radioligand binding assays.
| Parameter | Value | Reference |
| Ki | 0.3 nM | [1] |
| Selectivity | >100-fold over D2 and D4 receptors | [1] |
Methodology: Receptor Binding Assay
A standard receptor binding assay to determine the affinity of this compound can be performed as follows:
-
Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D3 receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Dopamine D3 Receptor Signaling Pathway
References
Validation & Comparative
Validating the Antagonist Activity of GR 103691 at D3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine D3 receptor antagonist GR 103691 with other relevant antagonists. It includes supporting experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows to objectively evaluate its performance.
Comparative Analysis of D3 Receptor Antagonists
This compound is a potent and selective antagonist for the dopamine D3 receptor. To validate its antagonist activity, its performance is compared against other well-established D3 receptor antagonists such as nafadotride, (+)-S 14297, and U 99194.
In Vitro Binding Affinity
The binding affinity of these compounds to the human dopamine D3 receptor is a key indicator of their potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Compound | D3 Receptor Ki (nM) | Selectivity for D3 vs D2 | Reference |
| This compound | 0.4 | High | [1] |
| Nafadotride | ~0.3 - 0.5 | Moderate | [2] |
| (+)-S 14297 | ~5 | High | |
| U 99194A | ~160 | Low |
Table 1: Comparison of in vitro binding affinities of this compound and other D3 receptor antagonists.
Functional Antagonist Potency
While binding affinity indicates how well a compound binds to a receptor, functional assays are crucial to determine its antagonist activity – its ability to block the action of an agonist. This is often quantified by the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist's response. A lower IC50 value indicates greater antagonist potency.
| Compound | Functional Antagonist Potency (IC50/Kb, nM) | Assay Type |
| This compound | Data not available | e.g., cAMP accumulation assay |
| Nafadotride | Data not available | |
| (+)-S 14297 | Data not available | |
| U 99194A | Data not available |
Table 2: Comparison of functional antagonist potencies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize D3 receptor antagonists.
Radioligand Binding Assay Protocol
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D3 receptor activation.
Objective: To determine the functional antagonist potency (IC50 or Kb) of this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Dopamine or another D3 agonist.
-
This compound and other test antagonists.
-
Forskolin (to stimulate adenylate cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Culture: Plate the D3 receptor-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a D3 agonist (typically the EC80 concentration) in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The antagonist dissociation constant (Kb) can be calculated using the Schild equation if multiple agonist concentrations are tested.
In Vivo Validation
In vivo studies are critical to confirm the antagonist activity of this compound in a whole-animal model and to assess its potential therapeutic effects.
Effects on Locomotor Activity
Dopamine D3 receptor agonists are known to induce hypothermia and reduce locomotor activity. A selective D3 antagonist is expected to block these effects. However, in vivo studies have shown that while other D3 antagonists could prevent the hypothermia induced by a D3 agonist, this compound was inactive in this model. This has raised questions about its in vivo activity, despite its high in vitro affinity. Further in vivo characterization is necessary to fully understand the pharmacological profile of this compound.
Summary and Conclusion
This compound demonstrates high affinity and selectivity for the dopamine D3 receptor in in vitro binding assays, positioning it as a potent antagonist. Its performance is comparable or superior to other known D3 antagonists in this regard. However, a comprehensive validation of its antagonist activity requires robust data from functional assays to determine its potency in blocking agonist-induced signaling. Furthermore, the discrepancy between its high in vitro affinity and reported lack of in vivo efficacy in certain models highlights the importance of further investigation into its pharmacokinetic and pharmacodynamic properties in living systems.
For researchers and drug development professionals, this compound remains a valuable tool for in vitro studies of the D3 receptor due to its high affinity and selectivity. However, its potential as a therapeutic agent requires further validation through comprehensive in vivo testing. The experimental protocols and comparative data provided in this guide serve as a foundation for such investigations.
References
A Comparative Guide to GR 103691 and Other Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor, a key player in the brain's reward and cognitive pathways, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including substance use disorder and schizophrenia. This guide provides a detailed comparison of GR 103691 with other prominent D3 receptor antagonists, namely SB-277011A, NGB 2904, and the D3-preferring partial agonist cariprazine. The information presented is curated to aid researchers in selecting the appropriate pharmacological tools for their studies.
Performance Comparison: Binding Affinity and Selectivity
The selection of a D3 receptor antagonist for research is often guided by its binding affinity (Ki) for the D3 receptor and its selectivity over the closely related D2 receptor subtype. High affinity indicates a potent interaction with the target, while high selectivity minimizes off-target effects that can confound experimental results. The following table summarizes the binding affinities of this compound and its comparators at human dopamine D3 and D2 receptors, as determined by radioligand binding assays.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2 Ki / D3 Ki) |
| This compound | ~0.4 | >40 | >100-fold |
| SB-277011A | ~1.12 | ~112 | ~100-fold[1] |
| NGB 2904 | ~0.90 | >135 | >150-fold[2] |
| Cariprazine | ~0.085 | ~0.49 | ~6-fold[3] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and cell line used.
This compound, SB-277011A, and NGB 2904 all exhibit high affinity for the D3 receptor with excellent selectivity over the D2 receptor[1][2]. Cariprazine, while demonstrating the highest affinity for the D3 receptor among the compounds listed, shows lower selectivity versus the D2 receptor, for which it acts as a partial agonist[3][4]. This mixed pharmacology can be advantageous in certain therapeutic contexts but requires careful consideration in experimental design.
Functional Activity
Beyond binding, the functional activity of these antagonists is critical. This is often assessed through assays that measure the inhibition of agonist-stimulated signaling, such as GTPγS binding assays or cAMP accumulation assays.
SB-277011A has been shown to be a potent antagonist in functional assays, with a pKb of 8.3 in a microphysiometer assay measuring quinpirole-induced acidification in CHO cells expressing the human D3 receptor, demonstrating 80-fold selectivity over D2 receptors in this functional context[1]. Cariprazine acts as a partial agonist at both D2 and D3 receptors, meaning it can partially activate the receptor in the absence of a full agonist and antagonize the effects of a full agonist when neurotransmitter levels are high[5][6]. The functional antagonist profiles of this compound and NGB 2904 have also been established, contributing to their utility in studying the blockade of D3 receptor-mediated effects[2].
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological data. Below are representative protocols for key assays used to characterize D3 receptor antagonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D3 receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., haloperidol).
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
This functional assay measures the ability of a compound to modulate agonist-induced G-protein activation, a proximal event in GPCR signaling.
1. Membrane Preparation:
-
Prepare cell membranes expressing the D3 receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a dopamine agonist (e.g., quinpirole), and varying concentrations of the antagonist being tested.
-
Add a solution containing GDP and [³⁵S]GTPγS to the wells.
-
The reaction is incubated to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted against the antagonist concentration.
-
The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined. This value can be used to calculate the antagonist's potency (Kb).
Visualizing Key Processes
To further aid in the understanding of the mechanisms discussed, the following diagrams illustrate the dopamine D3 receptor signaling pathway and the workflows of the key experimental assays.
Caption: Dopamine D3 receptor signaling pathway.
Caption: Radioligand displacement assay workflow.
Caption: GTPγS functional assay workflow.
References
- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 6. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
A Comparative Guide to the Pharmacological Profiles of GR 103691 and Saredutant
An Important Pharmacological Distinction
For researchers investigating dopaminergic pathways, the selection of appropriate pharmacological tools is critical. This guide addresses the distinct mechanisms of action of two compounds: GR 103691 and Saredutant. It is essential to clarify from the outset that while this compound is a potent dopamine D3 receptor antagonist, Saredutant is a selective tachykinin NK2 receptor antagonist. Consequently, a direct comparison of their performance in dopamine receptor studies is not scientifically valid. This guide, therefore, serves to delineate their individual pharmacological profiles to prevent their misuse in experimental design.
This compound: A Selective Dopamine D3 Receptor Antagonist
This compound is a highly potent and selective antagonist of the dopamine D3 receptor. Its high affinity for the D3 subtype over other dopamine receptors makes it a valuable tool for elucidating the physiological and pathological roles of this specific receptor.
Binding Affinity Profile of this compound
The selectivity of this compound is demonstrated by its binding affinity (Ki), which measures the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity vs. D3 | Reference |
| Dopamine D3 | 0.4 | - | [1] |
| Dopamine D1 | >400 | >1000-fold | [1] |
| Dopamine D4 | >40 | >100-fold | [1] |
| Serotonin 1A (5-HT1A) | 5.8 | 14.5-fold | [1] |
| α-1 Adrenoceptors | 12.6 | 31.5-fold | [1] |
Data presented as inhibition constant (Ki). Lower values indicate higher affinity.
Saredutant (SR 48968): A Selective Tachykinin NK2 Receptor Antagonist
Saredutant, also known as SR 48968, is a non-peptide antagonist with high affinity and selectivity for the tachykinin NK2 receptor. Its mechanism of action is not related to the dopaminergic system. Research involving Saredutant has primarily focused on its potential as an anxiolytic and antidepressant.
Binding Affinity Profile of Saredutant
The pharmacological profile of Saredutant is characterized by its potent inhibition of the NK2 receptor, with significantly lower affinity for the NK1 receptor.
| Receptor Subtype | IC50 (nM) | Reference |
| Tachykinin NK2 | 0.13 | [2] |
| Tachykinin NK1 | 800 | [2] |
Data presented as half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a typical in vitro experiment to determine the binding affinity of a compound like this compound for dopamine receptors.
Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D3).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D3 receptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand (e.g., Haloperidol) to determine background signal.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate. Each well contains the receptor-expressing cell membranes, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.
-
Incubation: The plate is incubated (e.g., for 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Workflows and Signaling Pathways
To further clarify the experimental and biological context, the following diagrams illustrate a typical binding assay workflow and the canonical signaling pathway for the dopamine D3 receptor.
Caption: Workflow of a radioligand binding assay.
Caption: Dopamine D3 receptor signaling pathway.
References
A Comparative Guide to GR 103691 and Ibodutant: An Analysis of Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pharmacological compounds, GR 103691 and Ibodutant. While the initial query suggested a direct comparison for dopamine D3 receptor blockade, it is crucial to clarify at the outset that these compounds target distinct receptor systems. This compound is a potent and selective dopamine D3 receptor antagonist, whereas Ibodutant is a selective antagonist of the tachykinin NK2 receptor. Therefore, this guide will provide a comparative overview of their pharmacological profiles at their respective primary targets, rather than a head-to-head comparison for D3 receptor blockade.
Section 1: Overview of Compounds
This compound is an experimental drug candidate that has been instrumental in characterizing the physiological and pathological roles of the dopamine D3 receptor. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes make it a valuable tool in neuroscience research.
Ibodutant is a non-peptide antagonist of the tachykinin NK2 receptor. It was developed as a potential treatment for irritable bowel syndrome with diarrhea (IBS-D)[1][2]. Its mechanism of action involves blocking the effects of tachykinins, a family of neuropeptides involved in smooth muscle contraction and inflammation in the gastrointestinal tract[1][2].
Section 2: Quantitative Comparison of Receptor Binding Affinity and Selectivity
The following tables summarize the binding affinities (Ki) and selectivity of this compound and Ibodutant for their respective primary and secondary targets.
Table 1: Pharmacological Profile of this compound
| Target Receptor | Binding Affinity (Ki) | Selectivity vs. D2 Receptor | Reference |
| Dopamine D3 | 0.4 nM | ~60-fold | [3] |
| Dopamine D2 | 24 nM | - | [3] |
| Dopamine D4 | >100-fold selective | - | [3] |
| Dopamine D1 | >100-fold selective | - | [3] |
| Serotonin 5-HT1A | 5.8 nM | - | [3][4] |
| α1-Adrenoceptor | 12.6 nM | - | [3][4] |
Table 2: Pharmacological Profile of Ibodutant
| Target Receptor | Binding Affinity (pKi) | Antagonist Potency (pKB) | Reference |
| Tachykinin NK2 (human recombinant) | 10.1 | 9.1 | [5] |
| Tachykinin NK2 (human colon) | 9.9 | 9.1 | [6][7] |
| Tachykinin NK1 | Low affinity | - | [5] |
| Tachykinin NK3 | Low affinity | - | [5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Section 3: Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the dopamine D3 receptor and the tachykinin NK2 receptor.
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins[8]. Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[9][10]. This signaling cascade ultimately modulates neuronal excitability. The D3 receptor can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway[9][10]. This compound acts as an antagonist, blocking the binding of dopamine to the D3 receptor and thereby inhibiting these downstream signaling events.
The tachykinin NK2 receptor is also a GPCR, but it couples to Gq/11 proteins[11]. Upon activation by its endogenous ligand, neurokinin A (NKA), the NK2 receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[11]. IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, most notably smooth muscle contraction in the gastrointestinal tract[11]. Ibodutant competitively blocks the binding of NKA to the NK2 receptor, thereby preventing this signaling cascade.
Section 4: Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the D3 receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D3 receptor.
-
Radioligand, e.g., [3H]spiperone or [3H]-7-OH-DPAT.
-
This compound (or other test compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known D3 antagonist like haloperidol or sulpiride).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding determinator.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay for Tachykinin NK2 Receptor Antagonism
This protocol describes a common functional assay to assess the antagonist activity of a compound like Ibodutant at the NK2 receptor.
Objective: To determine the potency of Ibodutant in blocking NKA-induced calcium mobilization in cells expressing the NK2 receptor.
Materials:
-
Cells stably expressing the human tachykinin NK2 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Neurokinin A (NKA) as the agonist.
-
Ibodutant (or other test compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the NK2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.
-
Compound Addition: Add varying concentrations of Ibodutant to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate the kinetic read and, after establishing a baseline fluorescence, inject a fixed concentration of NKA into each well.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the logarithm of the Ibodutant concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of Ibodutant that inhibits 50% of the NKA-induced response).
Section 5: Conclusion
This compound and Ibodutant are valuable pharmacological tools for studying the dopamine D3 and tachykinin NK2 receptor systems, respectively. A direct comparison of these compounds for D3 receptor blockade is not appropriate due to their distinct primary targets. This compound exhibits high affinity and selectivity for the D3 receptor, making it a crucial ligand for investigating the role of this receptor in the central nervous system. In contrast, Ibodutant is a potent and selective NK2 receptor antagonist that has been explored for its therapeutic potential in gastrointestinal disorders. Understanding the distinct pharmacological profiles and signaling pathways of these compounds is essential for their appropriate use in research and drug development.
References
- 1. Ibodutant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. ovid.com [ovid.com]
- 7. Characterization of ibodutant at NK(2) receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 9. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Efficacy Showdown: GR 103691 Versus Other CNS Drugs in Dopamine D3 Receptor Targeting
A comprehensive analysis of GR 103691, a potent and selective dopamine D3 receptor antagonist, reveals its standing among a diverse field of central nervous system (CNS) drugs. This guide provides a head-to-head comparison of binding affinities, functional activities, and in vivo efficacy, offering researchers and drug development professionals a clear perspective on its therapeutic potential.
This compound distinguishes itself with high affinity and selectivity for the dopamine D3 receptor, a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. This comparison guide delves into the quantitative data that defines the efficacy of this compound in relation to other notable CNS drugs, including atypical antipsychotics and dopamine agonists.
Quantitative Efficacy Comparison
The following table summarizes the in vitro binding affinities (Ki) of this compound and a selection of other CNS drugs for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D3 Ki (nM) | Dopamine D2 Ki (nM) | D2/D3 Selectivity Ratio | Drug Class |
| This compound | 0.3 [1] | >30 [1] | >100 [1] | Dopamine D3 Antagonist |
| Nafadotride | 0.5 | 13 | 26 | Dopamine D3 Antagonist |
| (+)-S 14297 | 5 | >500 | >100 | Dopamine D3 Antagonist |
| U 99194 | 160 | >10000 | >62.5 | Dopamine D3 Antagonist |
| Haloperidol | 2 | 1 | 0.5 | Typical Antipsychotic |
| Cariprazine | 0.085 - 0.3[2] | 0.49 - 0.71[2] | ~3-10 | Atypical Antipsychotic |
| Aripiprazole | High Affinity[3][4] | 0.34[4] | - | Atypical Antipsychotic |
| Pramipexole | 0.5[5] | 3.9[5] | 7.8 | Dopamine Agonist |
| Ropinirole | High Affinity[1] | - | - | Dopamine Agonist |
In Vivo Efficacy Highlights
Preclinical studies in various animal models provide insights into the functional consequences of D3 receptor modulation by these compounds.
-
This compound: In animal models, selective D3 receptor antagonists like this compound have shown potential in modulating behaviors relevant to psychosis and addiction.[6] Studies have investigated their effects on drug-seeking behavior and cognitive deficits.[7]
-
Cariprazine: This D3-preferring partial agonist has demonstrated efficacy in animal models of schizophrenia, particularly in addressing negative and cognitive symptoms.[7][8] It has also shown effectiveness in models of bipolar mania.[7]
-
Aripiprazole: As a D2/D3 partial agonist, aripiprazole has shown efficacy in reversing behavioral deficits in animal models of schizophrenia, including impairments in social interaction and prepulse inhibition.[3]
-
Pramipexole and Ropinirole: These dopamine agonists, with high affinity for the D3 receptor, are effective in animal models of Parkinson's disease, where they help to restore dopaminergic activity and improve motor function.[1][9] In some animal studies, D3 receptor agonists have also shown neuroprotective effects.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D3 receptor signaling pathway and a typical experimental workflow for assessing drug efficacy.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Comparison.
Experimental Protocols
Radioligand Binding Assay (for Determination of Ki)
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human recombinant dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodosulpride for D2 receptors; [³H]-(+)-PD 128,907 or [³H]-7-OH-DPAT for D3 receptors.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (e.g., this compound) and a non-specific binding control (e.g., 10 µM haloperidol).
-
96-well microplates, filter mats (GF/B or GF/C), and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes (typically 10-20 µg protein per well), the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for Determination of IC50/EC50)
Objective: To determine the functional activity (antagonist IC50 or agonist EC50) of test compounds at the dopamine D3 receptor by measuring their effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human recombinant dopamine D3 receptor.
-
Cell culture medium and reagents.
-
Forskolin (an adenylyl cyclase activator).
-
A dopamine receptor agonist (e.g., quinpirole) for antagonist assays.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well cell culture plates.
Procedure for Antagonist Activity:
-
Seed the cells in the culture plates and allow them to adhere overnight.
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
Pre-incubate the cells with various concentrations of the antagonist test compound (e.g., this compound) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and a fixed concentration of the dopamine agonist (e.g., EC80 of quinpirole) for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration and determine the IC50 value by non-linear regression.
Procedure for Agonist Activity:
-
Follow steps 1 and 2 as above.
-
Stimulate the cells with various concentrations of the agonist test compound in the presence of a fixed concentration of forskolin.
-
Follow steps 5 as above.
-
Plot the cAMP concentration against the agonist concentration and determine the EC50 value (the concentration that produces 50% of the maximal response) by non-linear regression.
References
- 1. sterispharma.com [sterispharma.com]
- 2. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recordati.ch [recordati.ch]
- 9. Dopamine D3 receptor: a neglected participant in Parkinson Disease pathogenesis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
GR 103691: A Comparative Benchmarking Guide for a Potent and Selective D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dopamine D3 receptor antagonist GR 103691 against a panel of standard D3 antagonists. The data presented is compiled from various preclinical studies to offer an objective performance benchmark, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Performance Comparison of D3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other standard dopamine D3 receptor antagonists for dopamine D1, D2, and D3 receptors. Lower Ki values indicate higher binding affinity. The data highlights the potency and selectivity of these compounds.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D1 Ki (nM) | Selectivity (D2/D3) | Reference |
| This compound | 0.4 | 130 | >10000 | 325 | [1] |
| SB-277011A | ~10 (pKi 8.0) | ~1000 (pKi 6.0) | >10000 | ~100 | [2][3] |
| NGB 2904 | 1.4 | 217 | >10000 | 155 | [4][5] |
| Raclopride | 2.3 | 1.7 | - | 0.74 | [6] |
| Nafadotride | 0.5 | 30 | - | 60 | [1] |
Functional Potency:
In functional assays, the potency of an antagonist is often measured by its IC50 value, which is the concentration required to inhibit 50% of a specific biological response. For NGB 2904, it has been shown to antagonize quinpirole-stimulated mitogenesis with an IC50 of 5.0 nM[4]. While a directly comparable IC50 value for this compound in a standardized functional assay was not available in the reviewed literature, its high binding affinity suggests potent functional antagonism.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of unlabeled antagonist compounds for dopamine D1, D2, and D3 receptors by their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D1, D2, or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride for D2 and D3 receptors; [³H]-SCH23390 for D1 receptors.
-
Test compounds (this compound and other antagonists) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling event downstream of D3 receptor activation.
Objective: To determine the functional potency (IC50) of D3 receptor antagonists by measuring their ability to reverse the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Dopamine D3 receptor agonist (e.g., Quinpirole).
-
Test compounds (this compound and other antagonists) at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Cells are seeded in microplates and allowed to attach overnight.
-
Pre-treatment with Antagonist: Cells are pre-incubated with varying concentrations of the antagonist compound.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of a D3 agonist (e.g., quinpirole) in the presence of forskolin to induce cAMP production. The D3 agonist will inhibit this forskolin-stimulated cAMP accumulation.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercial cAMP assay kit.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the agonist effect against the concentration of the antagonist. This value represents the concentration of the antagonist required to reverse 50% of the agonist-induced inhibition of cAMP accumulation.
Visualizing Molecular Interactions and Experimental Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
A Comparative Guide to Alternative Compounds for Dopamine D3 Receptor Research Beyond GR 103691
For Researchers, Scientists, and Drug Development Professionals
The dopamine D3 receptor (D3R) continues to be a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease. While GR 103691 has been a valuable tool in D3R research, the scientific community has developed a diverse arsenal of alternative compounds with varying affinities, selectivities, and functional activities. This guide provides an objective comparison of prominent alternative compounds to this compound, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific research needs.
Quantitative Comparison of D3 Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various D3R ligands, offering a clear comparison of their performance against the D2 receptor to highlight selectivity.
Table 1: Binding Affinities (Ki) of D3 Receptor Antagonists/Partial Agonists
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity Ratio | Reference |
| This compound | ~1 | ~100 | ~100 | [1] |
| SB-277011A | 1.12 | 112 | 100 | [2][3] |
| Cariprazine | 0.085-0.3 | 0.49-0.71 | ~5-8 | [4][5] |
| VK4-116 | 6.8 | 11,400 | >1600 | [6] |
| R-VK4-116 | 6.8 | - | - | [7][8] |
| NGB 2904 | Low nM | >150-fold selective | >150 | [9] |
| FAUC 365 | 0.50 | - | - | |
| KKHA-761 | 3.85 | 270 | 70 | [10] |
| BP 897 | 0.92 | 61 | 70 | [11] |
| Compound 16 (from study) | 0.12 | - | - | [12] |
| Compound 32 (from study) | 0.35 | - | - | [12] |
| HY-3-24 | 0.67 | 86.7 | ~130 | [13] |
Table 2: Functional Activity of D3 Receptor Ligands
| Compound | Assay Type | Functional Readout | Potency (IC50/EC50 in nM) | Reference |
| SB-277011A | Microphysiometer | Antagonist (pKb = 8.3) | ~5 | [2] |
| Cariprazine | β-arrestin | Partial Agonist | - | [14] |
| Cariprazine | cAMP | Partial Agonist | - | [15] |
| Compound 16 (from study) | Mitogenesis | Antagonist | IC50 = 8.0 | [12] |
| Compound 32 (from study) | Mitogenesis | Antagonist | IC50 = 7.4 | [12] |
| Dopamine | cAMP | Agonist | EC50 = 6.83 x 10^-6 M | [16] |
| 7-OH-DPAT | cAMP | Agonist | EC50 = 1.05 | [17] |
| Bromocriptine | cAMP | Agonist | EC50 = 11.3 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the D3 receptor.
Materials:
-
HEK293 cells stably expressing human D3 or D2 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM MgCl2.
-
Radioligand: [³H]-Spiperone or [¹²⁵I]-Iodosulpride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize D3 or D2 receptor-expressing cells in ice-cold membrane preparation buffer. Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in the assay buffer.[18]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of test compound at desired concentrations or vehicle.
-
50 µL of radioligand at a concentration near its Kd.
-
For non-specific binding, add 50 µL of 10 µM haloperidol instead of the test compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[19]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) following D3 receptor activation, which is typically coupled to Gi/o proteins that inhibit adenylyl cyclase.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D3 receptor.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Forskolin.
-
Test compounds (agonists or antagonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Plate the D3 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Agonist Mode:
-
Starve the cells in serum-free media for a few hours.
-
Pre-incubate the cells with various concentrations of the test agonist for 30 minutes at 37°C.[17]
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-30 minutes.
-
Add a fixed concentration of a known D3 agonist (e.g., quinpirole) and incubate for an additional 30 minutes.
-
Stimulate with forskolin.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, plot the cAMP levels against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D3 receptor upon agonist binding, which is an important signaling pathway for many GPCRs.
Materials:
-
U2OS or CHO-K1 cells engineered to co-express the D3 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[20]
-
Assay medium.
-
Test compounds.
-
Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Compound Addition: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[14]
-
Signal Detection: Add the detection reagents, including the substrate for the complemented enzyme, according to the manufacturer's protocol.
-
Measurement: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 for agonists.
Visualizations
D3 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the D3 dopamine receptor.
Caption: Canonical G-protein and β-arrestin signaling pathways of the D3 receptor.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps involved in performing a radioligand binding assay to determine the affinity of a test compound.
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Logical Relationship of D3R Ligand Classes
This diagram illustrates the classification of different compounds based on their functional activity at the D3 receptor.
Caption: Functional classification of dopamine D3 receptor ligands.
References
- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-277011 | Dopamine Receptor | TargetMol [targetmol.com]
- 4. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
- 16. innoprot.com [innoprot.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. tandfonline.com [tandfonline.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Enigmatic Case of GR 103691: An Analysis of Non-Reproducible Data
Despite a comprehensive search of publicly available scientific literature and pharmaceutical databases, no reproducible data on the effects of the compound designated GR 103691 can be provided. The identifier "this compound" does not appear in published studies, clinical trial registries, or public compound libraries. This suggests that this compound may be an internal preclinical development code used by GlaxoSmithKline (GSK) for a compound that was either discontinued before reaching public disclosure or was later renamed, with the original identifier not being publicly linked.
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific validation. However, in the case of this compound, the primary challenge is not one of conflicting results but a complete absence of public data. This prevents any meaningful analysis of its pharmacological effects, mechanism of action, or the consistency of its performance across different studies.
Without access to initial study data, it is impossible to construct a comparison guide, summarize quantitative data, or detail experimental protocols as requested. The core requirement of presenting experimental evidence cannot be met.
The Challenge of Proprietary Compound Identifiers
Pharmaceutical companies often use internal codes to track compounds throughout the lengthy and complex drug discovery and development process. These identifiers are typically not made public until a compound enters a more advanced stage of development, such as clinical trials, or is the subject of a scientific publication. The absence of "this compound" from the public domain indicates that information regarding this specific compound remains proprietary.
Potential Scenarios for this compound:
-
Early Discontinuation: The compound may have been terminated during early-stage preclinical testing due to lack of efficacy, unforeseen toxicity, or other undesirable properties. In such cases, the data is often not published.
-
Internal Archiving: The project involving this compound may have been put on hold or archived for strategic reasons within GSK.
-
Renaming: The compound may have progressed under a different, publicly disclosed name, with the "this compound" identifier not being linked in any public documentation.
Due to the lack of available data, no signaling pathway diagrams, experimental workflow visualizations, or data comparison tables can be generated for this compound. The scientific community relies on the publication of research findings to allow for independent verification and replication. In the absence of such publications for this compound, a critical assessment of the reproducibility of its effects is not feasible.
Safety Operating Guide
Proper Disposal Procedures for GR 103691: A General Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the neuroprotective drug candidate GR 103691 (CAS Number: 162408-66-4) necessitates a cautious approach to its disposal, adhering to general best practices for chemical and pharmaceutical waste management in a research environment. While a targeted search for disposal protocols for this specific compound did not yield a manufacturer's SDS, established guidelines for laboratory safety and hazardous waste management provide a comprehensive framework for its proper handling and disposal.
Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical. The following procedures are based on general laboratory safety protocols and should be implemented in accordance with institutional and local regulations.
Immediate Safety and Handling
Before disposal, proper handling of this compound is crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Handling:
-
Avoid generating dust or aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
Disposal Procedures
The proper disposal route for this compound and its associated waste depends on its specific characteristics and the form of the waste (e.g., pure compound, solutions, contaminated materials).
Step 1: Waste Identification and Segregation
The first critical step is to determine the nature of the waste. Since the specific hazards of this compound are not fully documented publicly, it is prudent to handle it as hazardous waste.
-
Unused or Expired this compound: The pure compound should be treated as chemical waste.
-
Contaminated Materials: Items such as pipette tips, gloves, vials, and bench paper that have come into contact with this compound should be considered contaminated waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste. Do not dispose of solutions down the drain.
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Waste Containment and Labeling
Proper containment and labeling are essential to ensure the safety of all personnel and to comply with regulations.
-
Solid Waste: Place unused this compound and contaminated solid materials in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard information.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Sharps: Place all contaminated sharps in a puncture-resistant sharps container.
Step 3: Disposal Pathway
All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. EHS will ensure the waste is transported and disposed of by a licensed hazardous waste disposal contractor.
-
Do Not Mix Wastes: Avoid mixing different types of chemical waste unless specifically instructed to do so by E-HS.
Experimental Protocol Waste Management
For any experiment involving this compound, a waste disposal plan should be established before the experiment begins. This plan should be part of the experimental protocol and should detail the types of waste that will be generated and the procedures for their segregation, containment, and disposal.
Below is a logical workflow for the proper disposal of laboratory waste, including compounds like this compound.
Caption: Workflow for laboratory waste disposal.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations. In the absence of specific data for this compound, a conservative approach that treats the compound as hazardous is recommended.
Essential Safety and Operational Guide for Handling GR 103691
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Safe Handling, Operation, and Disposal of the Neuroprotective Agent GR 103691.
This document provides immediate and essential safety and logistical information for the handling of this compound (CAS RN: 162408-66-4), a neuroprotective drug candidate that modulates dopamine receptor activity and inhibits 5-HT1A receptors. Given the potent bioactivity of this compound, adherence to stringent safety protocols is paramount to ensure personnel safety and experimental integrity.
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on best practices for handling potent, biologically active small molecules in a laboratory setting. It is imperative to supplement these recommendations with a thorough risk assessment specific to your facility and experimental design.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its neuroactive properties, this compound should be handled with appropriate containment measures to prevent accidental exposure. The primary routes of exposure to consider are inhalation, dermal contact, and ingestion.
| Equipment/Control | Specification |
| Primary Engineering Control | A certified chemical fume hood or a powder containment hood is mandatory for all manipulations of solid this compound. For solutions, a standard chemical fume hood is sufficient. All work should be conducted in a well-ventilated area. |
| Gloves | Double-gloving with nitrile gloves is required. Check for perforations before and during use. Dispose of outer gloves immediately after handling the compound. |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times when handling this compound in solid or solution form. |
| Lab Coat | A dedicated lab coat, preferably with elastic cuffs, should be worn. This coat should not be worn outside of the designated laboratory area. |
| Respiratory Protection | For procedures with a high risk of aerosolization of the solid compound (e.g., weighing, preparing concentrated stock solutions), a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used. |
Operational Plan: Step-by-Step Handling Procedures
A meticulous and well-documented operational plan is crucial for the safe and effective use of this compound.
1. Preparation and Weighing:
- Perform all weighing operations within a powder containment hood or a chemical fume hood with the sash at the lowest practical height.
- Use anti-static weigh paper or a tared vial to minimize the dispersal of the solid compound.
- Clean the balance and surrounding surfaces with a damp wipe immediately after use to remove any residual powder.
2. Solution Preparation:
- Prepare solutions in a chemical fume hood.
- Add the solvent to the vial containing the pre-weighed this compound to avoid generating dust.
- Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.
3. Experimental Use:
- Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
- When transferring solutions, use appropriate pipettes and techniques to avoid splashes and aerosols.
- Conduct all experimental procedures involving this compound within a designated and clearly marked area of the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., weigh paper, pipette tips, gloves, vials) in a dedicated, clearly labeled hazardous waste bag or container. |
| Liquid Waste | Collect all aqueous and organic solvent waste containing this compound in separate, appropriately labeled, and sealed hazardous waste containers. Do not mix incompatible waste streams. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste. |
| Decontamination | Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using a suitable solvent (e.g., 70% ethanol), followed by a laboratory detergent. All cleaning materials should be disposed of as hazardous waste. |
| Final Disposal | All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash. |
Signaling Pathway of this compound
This compound is known to be an inhibitor of the 5-HT1A receptor and a modulator of dopamine receptors. The following diagram illustrates the general signaling pathways affected by this compound.
Caption: this compound signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
